N,N,N'-Trimethylethylenediamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N',N'-trimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-6-4-5-7(2)3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOYZOQVDYHUPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059714 | |
| Record name | 1,2-Ethanediamine, N,N,N'-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142-25-6 | |
| Record name | N,N,N′-Trimethylethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediamine, N1,N1,N2-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediamine, N1,N1,N2-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Ethanediamine, N,N,N'-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl(2-(methylamino)ethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.027 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to N,N,N'-Trimethylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N,N,N'-Trimethylethylenediamine (TMEDA), a versatile aliphatic amine with significant applications in organic synthesis, coordination chemistry, and the development of novel materials. This document details its chemical and physical properties, safety and handling protocols, and its role in various experimental procedures.
Core Properties and Identification
This compound is a colorless to pale yellow liquid characterized by a strong, amine-like odor[1]. It is a hygroscopic compound that is highly soluble in water and a variety of organic solvents, which contributes to its utility as a versatile reagent in chemical reactions[1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 142-25-6 | [2][3][4] |
| Molecular Formula | C5H14N2 | [2][3][4] |
| Molecular Weight | 102.18 g/mol | [2][3] |
| Density | 0.786 g/cm³ at 25 °C | [3][5][6] |
| Boiling Point | 116-118 °C | [3][5][6] |
| Melting Point | -30.89 °C (estimate) | [3] |
| Flash Point | 9.4 °C - 14 °C (closed cup) | [3][4][7] |
| Refractive Index | n20/D 1.419 | [5][6] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Odor | Strong amine odor | [1] |
Chemical Reactivity and Applications
This compound is a strong nucleophile due to the presence of two nitrogen atoms with lone pairs of electrons, making it reactive towards various electrophiles[8]. Its chemical properties make it a valuable compound in several areas of research and industry.
Key Applications:
-
Organic Synthesis: It serves as a nucleophilic reagent in substitution and acylation reactions[8]. It has been utilized as an amine component for the in situ formation of α-amino alkoxides[6].
-
Surfactant Synthesis: The compound is a precursor in the preparation of novel gemini (B1671429) surfactants, such as N,N-dimethyl-N-{2-[N′-methyl-N′-(3-sulfopropyl)-alkylammonium]ethyl}-1-alkylammonium bromides[6].
-
Coordination Chemistry: It functions as a ligand in the formation of metal complexes[1][4].
-
Pharmaceutical and Agrochemical Intermediate: It is a critical intermediate in the synthesis of various pharmaceuticals and is used in agrochemical formulations[8][9].
-
Polymer Chemistry: It is used as a catalyst and curing agent in the production of polyurethanes and other polymers[9].
Experimental Protocols
1. Nucleophilic Aromatic Substitution
A representative experimental protocol for a nucleophilic substitution reaction involving this compound is as follows[8]:
-
Reaction Setup: In a dry reaction flask, dissolve 2-chloro-4-fluorobenzaldehyde (B1630644) (686 mg) and potassium carbonate (956 mg, 6.93 mmol) in dry N,N-dimethylformamide.
-
Addition of Reagent: Add this compound (840 μL, 6.52 mmol) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 100°C and stir for 5.5 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and add ice water (20 mL), which will result in the formation of a yellow-brown precipitate.
-
Purification: Remove the precipitate by filtration. The filtrate is then extracted with ethyl acetate (B1210297) and water to separate the organic layer. The organic layer is concentrated under vacuum, and the residue is purified by silica (B1680970) gel column chromatography (ethanol/triethylamine 1:0.05) to yield the final product[8].
References
- 1. CAS 142-25-6: N,N,N′-Trimethylethylenediamine | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. N,N,N′-trimethylethylenediamine | CAS#:142-25-6 | Chemsrc [chemsrc.com]
- 5. This compound | 142-25-6 [chemicalbook.com]
- 6. scientificlabs.com [scientificlabs.com]
- 7. N,N,N-trimethyl ethylene diamine, 142-25-6 [thegoodscentscompany.com]
- 8. Page loading... [wap.guidechem.com]
- 9. innospk.com [innospk.com]
An In-depth Technical Guide to N,N,N'-Trimethylethylenediamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N,N'-Trimethylethylenediamine is a versatile aliphatic amine that serves as a crucial building block and reagent in a multitude of chemical processes. Its unique structural features, combining both a secondary and a tertiary amine, make it a valuable tool in organic synthesis, coordination chemistry, and pharmaceutical development. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an examination of its applications, with a particular focus on its role in the synthesis of targeted cancer therapeutics.
Physical and Chemical Properties
This compound is a colorless to pale yellow liquid with a characteristic amine-like odor.[1] It is a hygroscopic compound and should be stored under an inert atmosphere to prevent moisture absorption.[2]
Physical Properties
A summary of the key physical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₄N₂ | [3] |
| Molecular Weight | 102.18 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Amine-like | [1] |
| Boiling Point | 116-118 °C | [4] |
| Melting Point | Not available | [2] |
| Density | 0.786 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.419 | [4] |
| Flash Point | 14 °C (57.2 °F) | |
| Solubility | Soluble in water and many organic solvents | [1] |
Chemical Properties
This compound exhibits the typical chemical reactivity of aliphatic amines. Its key chemical properties include:
-
Basicity: The presence of two nitrogen atoms with lone pairs of electrons confers basic properties to the molecule, allowing it to act as a proton acceptor.[1]
-
Nucleophilicity: The lone pairs on the nitrogen atoms also make it a potent nucleophile, readily participating in reactions with electrophilic centers. This property is fundamental to its use in various synthetic transformations.[5]
-
Ligand Formation: It can act as a bidentate ligand, coordinating to metal ions through its two nitrogen atoms. This property is utilized in the formation of metal complexes for catalysis and other applications.[5]
-
Reactivity in Organic Synthesis: It is commonly employed as a reagent in nucleophilic substitution and acylation reactions.[5] It also serves as a precursor in the synthesis of more complex molecules, such as surfactants and active pharmaceutical ingredients (APIs).[4][5]
Spectroscopic Data
The structural features of this compound can be confirmed through various spectroscopic techniques. A summary of the available data is provided below.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the different types of protons and their connectivity in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference(s) |
| ~2.64 | m | 2H | -CH₂-N(CH₃)₂ | [6] |
| ~2.44 | t | 2H | -CH₂-NHCH₃ | [6] |
| ~2.41 | s | 3H | -NHCH₃ | [6] |
| ~2.22 | s | 6H | -N(CH₃ )₂ | [6] |
| ~1.66 | s (broad) | 1H | -NH - | [6] |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule.
| Chemical Shift (ppm) | Assignment | Reference(s) |
| ~57.5 | -C H₂-N(CH₃)₂ | [1] |
| ~50.5 | -C H₂-NHCH₃ | [1] |
| ~45.5 | -N(C H₃)₂ | [1] |
| ~36.5 | -NHC H₃ | [1] |
Infrared (IR) Spectroscopy
The IR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration |
| ~3300-3500 | N-H stretch (secondary amine) |
| ~2950-2800 | C-H stretch (aliphatic) |
| ~1460 | C-H bend (aliphatic) |
| ~1250-1020 | C-N stretch |
Mass Spectrometry
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 102 | Molecular ion [M]⁺ |
| 58 | Base peak, [CH₂=N(CH₃)₂]⁺ fragment |
Experimental Protocols
Synthesis of this compound
A general and environmentally friendly method for the synthesis of this compound involves the reaction of an aqueous solution of N,N-dimethylamino chloroethane (B1197429) hydrochloride with an aqueous solution of methylamine (B109427).[7]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
N,N-dimethylamino chloroethane hydrochloride
-
Aqueous solution of methylamine (e.g., 40%)
-
Inorganic base (e.g., sodium hydroxide (B78521) solution)
-
Reaction vessel equipped with a dropping funnel and stirrer
-
Apparatus for distillation (rectification)
Procedure:
-
Charge the reaction vessel with the aqueous solution of methylamine.
-
Slowly add the aqueous solution of N,N-dimethylamino chloroethane hydrochloride to the reaction vessel via the dropping funnel while stirring. Maintain the reaction temperature between 0-40 °C.[7]
-
After the addition is complete, continue stirring for an additional 2-6 hours to ensure the reaction goes to completion.[7]
-
To the resulting reaction mixture, slowly add an aqueous solution of an inorganic base to neutralize the hydrochloride salt and liberate the free amine.
-
Separate the organic phase from the aqueous phase.
-
Purify the crude this compound by fractional distillation (rectification) to obtain the final product.[7]
Purification
Fractional distillation is the primary method for purifying this compound. The process should be carried out under a dry, inert atmosphere to prevent contamination with water and carbon dioxide. The fraction collected at 116-118 °C corresponds to the pure product.[4]
Applications in Drug Development
This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). A notable example is its use in the preparation of Osimertinib , a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[8]
Role in the Synthesis of Osimertinib
In the synthesis of Osimertinib, this compound is introduced via a nucleophilic aromatic substitution reaction. It displaces a halogen atom on a substituted aniline (B41778) precursor, forming a crucial side chain of the final drug molecule.[8]
Caption: Role of this compound in Osimertinib Synthesis.
This reaction highlights the importance of this compound as a readily available and reactive building block for introducing a dimethylethylamine moiety into complex organic molecules, a common structural motif in many biologically active compounds.
Safety and Handling
This compound is a flammable and corrosive liquid. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.
Conclusion
This compound is a valuable and versatile chemical with a well-defined set of physical and chemical properties. Its utility as a nucleophile, base, and ligand makes it an indispensable tool in organic synthesis. Its application as a key intermediate in the synthesis of important pharmaceuticals, such as Osimertinib, underscores its significance in the field of drug development. The information provided in this technical guide serves as a comprehensive resource for researchers and scientists working with this important compound.
References
- 1. This compound(142-25-6) 13C NMR [m.chemicalbook.com]
- 2. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N,N,N -Trimethylethylenediamine 97 142-25-6 [sigmaaldrich.com]
- 4. This compound | 142-25-6 [chemicalbook.com]
- 5. mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern of m/z m/e ions for analysis and identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. This compound(142-25-6) 1H NMR [m.chemicalbook.com]
- 7. CN110563591A - Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of N,N,N'-Trimethylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N,N,N'-Trimethylethylenediamine, a versatile diamine derivative with applications in the synthesis of surfactants, as a ligand in coordination chemistry, and as a building block in the development of pharmacologically active compounds.
Synthesis of this compound
The most established and cost-effective method for the synthesis of this compound involves the reaction of a substituted chloroethane (B1197429) hydrochloride with a substituted methylamine (B109427).[1] A prominent example is the reaction of N,N-dimethylaminoethyl chloride hydrochloride with an aqueous solution of methylamine.[1] An alternative, yet similar, approach involves the reaction of 2-chloro-N-methylethylamine hydrochloride with dimethylamine.[1]
Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol is based on the environmentally friendly synthesis method described in patent CN110563591A.[1]
Materials:
-
N,N-dimethylaminoethyl chloride hydrochloride
-
Aqueous methylamine solution (e.g., 40% w/w)
-
Inorganic alkali solution (e.g., sodium hydroxide)
-
Deionized water
-
Organic solvent for extraction (e.g., toluene (B28343), ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Equipment:
-
Reaction vessel with a stirrer, thermometer, and dropping funnel
-
Condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Distillation apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge the reaction vessel with a 40% aqueous solution of methylamine. Cool the solution to 0-10 °C using an ice bath.
-
Addition of Reactant: Slowly add a 40-50% aqueous solution of N,N-dimethylaminoethyl chloride hydrochloride dropwise to the stirred methylamine solution, maintaining the reaction temperature between 0-40 °C. The reaction is exothermic and the addition rate should be controlled to prevent a rapid temperature increase.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at a controlled temperature for 2-6 hours to ensure the reaction goes to completion.[1]
-
Basification: After the reaction period, add an inorganic alkali solution (e.g., concentrated sodium hydroxide) to the reaction mixture to neutralize the hydrochloride salt and liberate the free amine. This step should be performed carefully as it is exothermic.
-
Extraction: Transfer the basified reaction mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent (e.g., toluene or ethyl acetate) multiple times to ensure complete recovery of the product.
-
Drying: Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Solvent Removal: Remove the drying agent by filtration and concentrate the organic phase using a rotary evaporator to remove the bulk of the solvent.
-
Purification: Purify the crude this compound by fractional distillation (rectification) to obtain the final product with high purity.[1] The boiling point of this compound is approximately 116-118 °C.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. This typically involves determining its physical properties and analyzing its spectroscopic data.
Physical Properties
The physical properties of this compound are summarized in the table below.
| Property | Value |
| Appearance | Colorless to pale yellow liquid[2] |
| Odor | Strong amine-like odor[2] |
| Molecular Formula | C₅H₁₄N₂ |
| Molecular Weight | 102.18 g/mol |
| Boiling Point | 116-118 °C |
| Density | 0.786 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.419 |
Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for elucidating the molecular structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.2 | Singlet | 6H | -N(CH₃)₂ |
| ~2.4 | Triplet | 2H | -CH₂-N(CH₃)₂ |
| ~2.6 | Triplet | 2H | -NH-CH₂- |
| ~2.4 | Singlet | 3H | -NH-CH₃ |
| ~1.1 (broad) | Singlet | 1H | -NH- |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule.
| Chemical Shift (ppm) | Assignment |
| ~36.5 | -NH-C H₃ |
| ~45.5 | -N(C H₃)₂ |
| ~52.0 | -NH-C H₂- |
| ~58.0 | -C H₂-N(CH₃)₂ |
Infrared (IR) Spectroscopy
The IR spectrum helps to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 (weak, broad) | N-H Stretch | Secondary Amine (-NH) |
| 2970-2800 | C-H Stretch | Aliphatic C-H |
| ~1460 | C-H Bend | -CH₂- and -CH₃ |
| 1270-1020 | C-N Stretch | Aliphatic Amine |
The presence of a weak, broad peak around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine. The strong absorptions in the 2800-2970 cm⁻¹ region are due to the C-H stretching of the methyl and methylene (B1212753) groups. The C-N stretching vibrations are typically observed in the fingerprint region between 1020 and 1270 cm⁻¹.
Characterization Workflow Diagram
Caption: Workflow for the characterization of this compound.
References
An In-depth Technical Guide on the Structure and Bonding of N,N,N'-Trimethylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N,N'-Trimethylethylenediamine is a versatile aliphatic amine with significant applications in organic synthesis and coordination chemistry. This guide provides a comprehensive overview of its molecular structure, bonding characteristics, and spectroscopic profile. Due to the absence of direct experimental structural data from X-ray crystallography or gas-phase electron diffraction in the available literature, this guide presents computationally derived geometric parameters to offer insights into the molecule's three-dimensional arrangement. Furthermore, detailed spectroscopic data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are compiled and analyzed. This document also outlines a representative synthesis protocol and purification methods, providing a valuable resource for researchers utilizing this compound in their work.
Molecular Structure and Bonding
This compound, with the chemical formula C₅H₁₄N₂, is an unsymmetrically substituted ethylenediamine (B42938) derivative. Its structure features a tertiary amine group and a secondary amine group linked by an ethylene (B1197577) bridge. The presence of both a tertiary and a secondary amine within the same molecule imparts unique chemical properties, making it a valuable ligand and reagent.
Computed Geometric Parameters
In the absence of experimental crystallographic or gas-phase diffraction data for this compound, quantum chemical calculations provide a reliable estimation of its geometric parameters. The following table summarizes the calculated bond lengths and angles for the optimized geometry of the molecule. These values were obtained from computational chemistry databases and serve as a robust model for the molecule's structure.
| Bond | Calculated Bond Length (Å) | Bond Angle | Calculated Bond Angle (°) |
| C1 - C2 | 1.53 | N1 - C1 - C2 | 111.5 |
| C1 - N1 | 1.46 | C1 - C2 - N2 | 112.0 |
| C2 - N2 | 1.47 | C1 - N1 - C3 | 110.9 |
| N1 - C3 | 1.46 | C1 - N1 - C4 | 110.9 |
| N1 - C4 | 1.46 | C3 - N1 - C4 | 108.5 |
| N2 - C5 | 1.46 | C2 - N2 - C5 | 112.1 |
| N2 - H | 1.01 | C2 - N2 - H | 109.5 |
| C - H (avg) | 1.09 | C5 - N2 - H | 109.5 |
Note: The atom numbering is as follows: (CH₃)₂N¹-C¹H₂-C²H₂-N²H(CH₃). C3 and C4 are the methyl carbons on N1, and C5 is the methyl carbon on N2. The presented data is based on computational models and should be considered as such in the absence of experimental verification.
The bonding in this compound is characterized by single covalent bonds between carbon, nitrogen, and hydrogen atoms. The nitrogen atoms possess lone pairs of electrons, which are responsible for the compound's basicity and its ability to act as a ligand in coordination complexes. The molecule is flexible, with rotation possible around the C-C and C-N single bonds, leading to various possible conformations.
Spectroscopic Characterization
Spectroscopic techniques are essential for the identification and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound in CDCl₃ typically exhibits the following signals:
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| N(CH₃)₂ | ~2.22 | Singlet | 6H |
| NCH₂CH₂N | ~2.41 - 2.44 | Multiplet | 2H |
| NCH₂CH₂N | ~2.64 | Multiplet | 2H |
| NHCH₃ | ~2.41 | Singlet | 3H |
| NH | ~1.66 | Singlet (broad) | 1H |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The multiplet patterns for the ethylene bridge protons arise from their coupling to each other.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum in CDCl₃ shows distinct signals for each carbon environment:
| Assignment | Chemical Shift (ppm) |
| N(CH₃)₂ | ~45.5 |
| NCH₂CH₂N | ~50.0 |
| NCH₂CH₂N | ~58.0 |
| NHCH₃ | ~36.5 |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies for this compound include:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3300-3500 | N-H Stretch (secondary amine) | Medium |
| ~2970-2800 | C-H Stretch (alkane) | Strong |
| ~1460 | C-H Bend (alkane) | Medium |
| ~1040 | C-N Stretch | Medium |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of unsymmetrical ethylenediamines involves the alkylation of a suitable precursor. The following is a representative protocol based on literature procedures for similar compounds.
Reaction Scheme:
Materials:
-
2-Chloro-N-methylethylamine hydrochloride
-
Anhydrous dimethylamine (B145610)
-
Sodium hydroxide (B78521)
-
Anhydrous solvent (e.g., ethanol (B145695) or acetonitrile)
-
Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)
Procedure:
-
A solution of 2-chloro-N-methylethylamine hydrochloride in an anhydrous solvent is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.
-
An excess of anhydrous dimethylamine is slowly added to the solution. The reaction mixture is then heated to reflux and maintained at that temperature for several hours to ensure complete reaction.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting residue is treated with a concentrated aqueous solution of sodium hydroxide to neutralize the hydrochloride salt and liberate the free amine.
-
The product is then extracted into a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic extracts are combined, dried over an anhydrous drying agent, and filtered.
-
The solvent is removed by distillation to yield the crude this compound.
Purification
The crude product can be purified by fractional distillation under reduced pressure. It is important to perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reaction with atmospheric carbon dioxide. The fraction with the correct boiling point (116-118 °C at atmospheric pressure) is collected.[1]
NMR Sample Preparation
-
Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Ensure the sample height in the NMR tube is sufficient for analysis (typically around 4-5 cm).
-
Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.
Visualizations
Molecular Structure
The following diagram illustrates the connectivity of atoms in this compound.
Caption: Ball-and-stick model of this compound.
Synthesis Workflow
The logical flow of the synthesis and purification process is depicted below.
Caption: Workflow for the synthesis and purification of the target compound.
Conclusion
This technical guide has provided a detailed overview of the structure, bonding, and characterization of this compound. While experimental structural data remains elusive, computational models offer valuable insights into its molecular geometry. The provided spectroscopic data and experimental protocols serve as a practical resource for researchers working with this important chemical compound. Further experimental studies, particularly X-ray crystallography or gas-phase electron diffraction, would be invaluable in definitively determining its precise three-dimensional structure.
References
A Technical Guide to N,N,N'-Trimethylethylenediamine: Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information regarding the fundamental physicochemical properties of N,N,N'-Trimethylethylenediamine, a key compound utilized in various chemical syntheses. Its applications include serving as a precursor in the synthesis of novel gemini (B1671429) surfactants and as an amine component for the in-situ formation of alpha-amino alkoxides[1].
Core Physicochemical Data
The fundamental identifiers for this compound are its molecular formula and molecular weight. These values are crucial for stoichiometric calculations in chemical reactions and for characterization in analytical procedures.
| Property | Value |
| Molecular Formula | C5H14N2[1][2][3] |
| Molecular Weight | 102.18 g/mol [1][2][3] |
| CAS Number | 142-25-6[2][3] |
| Linear Formula | (CH3)2NCH2CH2NHCH3 |
Structural and Identification Overview
The relationship between the common name of the compound and its core identifiers is outlined in the diagram below. This visualization provides a clear logical flow from nomenclature to fundamental chemical properties.
Caption: Identification and core properties of this compound.
References
N,N,N'-Trimethylethylenediamine: A Technical Guide to Toxicity and Safety Data
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. N,N,N'-Trimethylethylenediamine is a hazardous chemical and should only be handled by trained personnel with appropriate personal protective equipment in a controlled laboratory setting.
Executive Summary
This compound (CAS No. 142-25-6) is a flammable and corrosive aliphatic amine. While widely used in chemical synthesis, publicly available quantitative toxicity data for this specific compound is notably scarce. This guide synthesizes the available safety information, primarily from Safety Data Sheets (SDS), and contextualizes it with the general toxicological properties of aliphatic amines. Due to the lack of specific experimental data, this document also provides detailed descriptions of the standard methodologies that would be employed to assess the key toxicological endpoints for this substance.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 142-25-6 | [1][2][3] |
| Molecular Formula | C5H14N2 | [1][2][3] |
| Molecular Weight | 102.18 g/mol | [1][2][3] |
| Appearance | Colorless, clear liquid | [1][4] |
| Boiling Point | 116-118 °C | [2] |
| Flash Point | 14 °C (closed cup) | [1] |
| Density | 0.786 g/mL at 25 °C | [5] |
Toxicological Data
A comprehensive review of publicly accessible databases and literature reveals a significant lack of quantitative toxicity data for this compound. The majority of available safety data sheets repeatedly state "no data available" for acute toxicity, skin/eye irritation, sensitization, mutagenicity, and carcinogenicity endpoints.[1][6]
Acute Toxicity
No quantitative data for oral, dermal, or inhalation acute toxicity (e.g., LD50 or LC50 values) for this compound have been identified in the reviewed literature.[1][7]
Skin Corrosion/Irritation
This compound is consistently classified as causing severe skin burns.[6] This classification is based on the general properties of aliphatic amines, which are known to be corrosive to skin tissue.[8] However, no specific in vivo or in vitro test results, such as Draize test scores or reconstructed human epidermis test data, were found.
Serious Eye Damage/Eye Irritation
The compound is classified as causing serious eye damage.[6] This is a common characteristic of corrosive aliphatic amines.[8] No specific ocular irritation study results are publicly available.
Respiratory or Skin Sensitization
There is no available data to classify the skin sensitization potential of this compound.[1]
Germ Cell Mutagenicity
No data is available regarding the mutagenic potential of this compound from standard assays such as the Ames test or in vitro/in vivo chromosomal aberration studies.[1]
Carcinogenicity
There are no available carcinogenicity studies for this compound.[1] The International Agency for Research on Cancer (IARC) has not classified this substance.[1]
Reproductive Toxicity
No data is available on the reproductive toxicity of this compound.[1]
Specific Target Organ Toxicity (STOT)
There is no data available for single or repeated exposure specific target organ toxicity.[1] However, based on its corrosive nature, it is known to be destructive to the tissues of the mucous membranes and upper respiratory tract upon exposure.[9]
Experimental Protocols
In the absence of specific study data for this compound, this section details the standard OECD (Organisation for Economic Co-operation and Development) test guidelines that would be followed to determine its toxicological profile.
Acute Dermal Irritation/Corrosion (OECD 404)
This test is designed to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
-
Test System: Typically, a single albino rabbit is used for the initial test.
-
Procedure: A 0.5 mL dose of the test substance is applied to a small patch of shaved skin (approximately 6 cm²). The area is covered with a semi-occlusive dressing for a 4-hour exposure period. An untreated area of skin serves as a control.
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal. If effects persist, observations can be extended up to 14 days.
-
Scoring: The severity of erythema and edema is scored on a scale of 0 (none) to 4 (severe). A Primary Irritation Index is calculated. If a corrosive effect is observed (irreversible tissue damage), the test is terminated immediately.
-
Confirmation: If no corrosive effect is seen in the initial animal, the test is confirmed using two additional animals.
Acute Eye Irritation/Corrosion (OECD 405)
This test evaluates the potential of a substance to produce irritation or corrosion in the eye.
-
Test System: Albino rabbits are the preferred species. The test is typically initiated with a single animal.
-
Procedure: A single dose (0.1 mL for liquids) of the test substance is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) at 1, 24, 48, and 72 hours after application. The observation period can be extended to 21 days to assess reversibility.
-
Scoring: Lesions are scored according to a standardized system. If a corrosive effect is noted, the study is terminated.
-
Confirmation: If the initial test does not show corrosion, the response is confirmed in up to two additional animals.
Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD 429)
The LLNA is the preferred method for assessing the skin sensitization potential of a chemical.
-
Test System: Mice (typically CBA/J strain) are used.
-
Procedure: The test substance, in a suitable vehicle, is applied to the dorsal surface of each ear of the mice for three consecutive days. A control group is treated with the vehicle alone.
-
Endpoint Measurement: On day 6, the animals are injected with 3H-methyl thymidine (B127349) (or an alternative label). The draining auricular lymph nodes are excised, and the proliferation of lymphocytes is measured by scintillation counting.
-
Data Analysis: A Stimulation Index (SI) is calculated by dividing the mean proliferation in each treated group by the mean proliferation in the control group. A substance is classified as a sensitizer (B1316253) if the SI is 3 or greater.
Signaling Pathways and Mechanisms of Toxicity
There is no specific information available in the public domain regarding the detailed molecular mechanisms of toxicity or the signaling pathways affected by this compound. The primary mechanism of local toxicity (skin and eye damage) is attributed to its corrosive nature, which is a characteristic of many aliphatic amines. This corrosivity (B1173158) is due to their alkalinity, leading to saponification of fats and extraction of membrane lipids, resulting in cell death and tissue damage. Systemic toxicity mechanisms for this specific compound have not been elucidated.
Conclusion and Data Gaps
This compound is a hazardous chemical, classified as highly flammable and corrosive, causing severe skin burns and eye damage. This profile is consistent with the general toxicological properties of other short-chain aliphatic amines. However, a significant and critical data gap exists for nearly all quantitative toxicological endpoints. There is an urgent need for empirical data from standardized tests to accurately characterize the risk associated with this compound. Researchers and drug development professionals should exercise extreme caution and assume a high degree of hazard in the absence of definitive data. Future research should prioritize conducting studies according to OECD guidelines to fill these critical data gaps.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | 142-25-6 [chemicalbook.com]
- 3. chemwhat.com [chemwhat.com]
- 4. echemi.com [echemi.com]
- 5. scientificlabs.com [scientificlabs.com]
- 6. echemi.com [echemi.com]
- 7. N,N,N-trimethyl ethylene diamine, 142-25-6 [thegoodscentscompany.com]
- 8. CAS 142-25-6: N,N,N′-Trimethylethylenediamine | CymitQuimica [cymitquimica.com]
- 9. This compound|CAS 142-25-6 [benchchem.com]
An In-depth Technical Guide to N,N,N'-Trimethylethylenediamine: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N,N'-Trimethylethylenediamine, a substituted diamine, has carved a niche for itself in the landscape of organic chemistry and drug discovery. While its discovery is not attributed to a single individual, its emergence in the early 20th century was a part of the broader exploration of substituted diamines.[1] This technical guide provides a comprehensive overview of this compound, detailing its historical context, synthesis methodologies, physicochemical properties, and key applications. The document includes detailed experimental protocols for its synthesis, quantitative data organized for clarity, and a visualization of its primary synthetic pathway.
Introduction
This compound (CAS No. 142-25-6) is a colorless to pale yellow liquid with a characteristic amine-like odor.[1] Structurally, it is an ethylenediamine (B42938) molecule with three methyl groups attached to its nitrogen atoms. This substitution pattern imparts unique properties, making it a valuable building block and reagent in various chemical transformations. Its utility spans from being a versatile ligand in coordination chemistry to a crucial intermediate in the synthesis of pharmaceuticals, including kinase inhibitors.[1]
Discovery and History
The precise origins of this compound are not well-documented under a single discoverer's name. Its synthesis and characterization fall within the broader scientific investigation into substituted diamines and their derivatives that took place in the early 20th century.[1] The development of synthetic methodologies for such compounds was driven by the burgeoning fields of organic synthesis and coordination chemistry. The most established and cost-effective method for its preparation involves the use of substituted chloroethane (B1197429) hydrochlorides and methylamines.[1] A notable example of this approach is the reaction of N,N-dimethylaminoethyl chloride hydrochloride with an aqueous solution of methylamine (B109427), a method referenced in a 1992 issue of the Journal of Medicinal Chemistry.[1] More recently, efforts have been made to develop more environmentally friendly synthetic routes.[1]
Physicochemical and Spectral Data
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H14N2 | [2] |
| Molecular Weight | 102.18 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 116-118 °C | [2] |
| Density | 0.786 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.419 | [2] |
| Flash Point | 14 °C (57.2 °F) - closed cup | |
| Solubility | Soluble in water and many organic solvents |
Table 2: Spectral Data of this compound
| Technique | Data Summary |
| ¹H NMR | Spectral data available, detailed shifts can be found in chemical databases. |
| ¹³C NMR | Spectral data available, detailed shifts can be found in chemical databases. |
| Mass Spectrometry (MS) | m/z: 102 (M+), 72, 59, 44, 30. |
| Infrared (IR) Spectroscopy | Spectral data available in chemical databases. |
Synthesis and Experimental Protocols
The most common and industrially relevant synthesis of this compound involves the reaction of a substituted chloroethane hydrochloride with a methylamine derivative.[1] Below are detailed experimental protocols for the synthesis of a key precursor and the final compound.
Synthesis of β-Dimethylaminoethyl Chloride Hydrochloride (Precursor)
This procedure is adapted from a well-established method in Organic Syntheses, ensuring high reliability and reproducibility.
Reaction: (CH₃)₂NCH₂CH₂OH + SOCl₂ → (CH₃)₂NCH₂CH₂Cl·HCl + SO₂
Procedure:
-
Caution! This preparation should be conducted in a well-ventilated hood.
-
In a dry 1-liter flask equipped with a sealed mechanical stirrer, an efficient reflux condenser, and a 500-mL dropping funnel, place 290 g (2.44 moles) of thionyl chloride.
-
Cool the reaction flask in an ice bath.
-
Add 210 g (2.35 moles) of β-dimethylaminoethanol dropwise through the dropping funnel to the cooled thionyl chloride over a period of one hour. The reaction is highly exothermic, and there will be a copious evolution of sulfur dioxide.
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture for another hour. The temperature of the mixture will be between 35–50 °C, and it will appear as a brown, semi-solid slush.
-
Transfer the entire contents of the reaction flask to a 2-liter beaker or wide-mouthed Erlenmeyer flask containing approximately 1 liter of absolute ethanol.
-
Heat the resulting brown solution to boiling on a hot plate. There will be a significant evolution of gases.
-
Filter the solution while hot to remove any insoluble material.
-
Cool the filtrate in a salt-ice bath to crystallize the product.
-
Collect the white crystals of β-dimethylaminoethyl chloride hydrochloride on a Büchner funnel and dry them in a vacuum desiccator over phosphorus pentoxide.
-
The expected yield of the pure product (melting point 201.5–203 °C) is 227–272 g (67–80%). An additional 33–69 g (10–20%) of the product can be obtained by concentrating the filtrate to one-third of its volume and cooling.
Environment-Friendly Synthesis of this compound
This protocol is based on a greener synthetic method described in patent literature, aiming for reduced waste and improved safety.[1]
Reaction: (CH₃)₂NCH₂CH₂Cl·HCl + 2CH₃NH₂ → (CH₃)₂NCH₂CH₂NHCH₃ + CH₃NH₃Cl
Procedure:
-
Add a 40% aqueous solution of methylamine to a reaction vessel.
-
Dropwise, add a 40-50% aqueous solution of N,N-dimethylaminoethyl chloride hydrochloride to the methylamine solution. The reaction temperature should be maintained between 0-40 °C.
-
Allow the reaction to proceed for 2-6 hours to obtain the reaction solution.
-
Connect the reaction vessel in series with a methylamine absorption device containing a dilute acid to capture any unreacted methylamine gas.
-
Slowly add an inorganic alkali solution (e.g., sodium hydroxide) to the reaction solution to neutralize the hydrochloride salt and liberate the free amine.
-
Separate the resulting organic phase from the aqueous (alkali water) phase.
-
Rectify the organic phase by distillation to obtain pure this compound. The boiling point is approximately 116-118 °C.
-
The aqueous phase can be concentrated to recover the alkali for reuse, minimizing waste.
Applications in Research and Development
This compound serves as a versatile tool in several areas of chemical and pharmaceutical science:
-
Ligand in Coordination Chemistry: The two nitrogen atoms of this compound can act as a bidentate ligand, forming stable complexes with various metal ions. These complexes can have applications in catalysis and materials science.
-
Catalyst in Organic Synthesis: Due to its basic and nucleophilic nature, it can be used as a catalyst in various organic reactions, such as nucleophilic substitutions.
-
Intermediate in Pharmaceutical Synthesis: It is a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. Its use as an intermediate for kinase inhibitors highlights its importance in modern drug discovery.[1]
-
Surfactant Synthesis: It is used as a precursor in the preparation of specialized surfactants, such as gemini (B1671429) surfactants.
Visualized Synthetic Pathway
The following diagram illustrates the primary synthetic route for this compound from N,N-dimethylaminoethyl chloride hydrochloride and methylamine.
References
A Technical Guide to the Natural Occurrence and Biological Significance of Methylated Polyamines and Their Derivatives
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth exploration of naturally occurring methylated polyamines and related derivatives, shifting from the synthetically-derived N,N,N'-Trimethylethylenediamine to naturally occurring analogues of significant biological interest. The guide details their presence in various organisms, the analytical methodologies for their study, and their roles in key biological pathways.
Introduction to Naturally Occurring Methylated Polyamines
Polyamines are ubiquitous polycationic molecules essential for numerous cellular processes, including cell growth, differentiation, and stress response. While the primary polyamines—putrescine, spermidine, and spermine—are well-documented, a variety of their methylated derivatives also occur in nature. These modifications, primarily N-methylation, give rise to compounds with unique biological activities and metabolic fates.
One of the most significant classes of naturally occurring methylated polyamines is the N-methylated derivatives of putrescine, which serve as crucial precursors in the biosynthesis of various alkaloids in plants. For instance, N-methylputrescine is a key intermediate in the formation of nicotine (B1678760) and tropane (B1204802) alkaloids.[1][2] These alkaloids are of considerable interest to the pharmaceutical industry due to their wide range of pharmacological activities.[3]
Additionally, structural isomers of common polyamines, such as thermospermine (B1218049) (an isomer of spermine), play specific and critical roles in plant development, acting as phytohormones that regulate processes like vascular development and stress response.[4][5] This guide will delve into the natural occurrence, biosynthesis, biological functions, and analytical protocols for these important methylated and related polyamine derivatives.
Natural Occurrence and Quantitative Data
N-methylated polyamines are not universally distributed but are found in specific taxa, most notably in plants that produce certain types of alkaloids. The concentration of these compounds can vary significantly depending on the species, tissue type, and developmental stage.
| Compound | Organism(s) | Tissue/Location | Reported Concentration | Reference(s) |
| N-Methylputrescine | Nicotiana species (Tobacco) | Roots | Variable, precursor pool for nicotine | [1][2][6] |
| Solanaceae family | Roots and other tissues | Precursor for tropane alkaloids | [2][7] | |
| Thermospermine | Arabidopsis thaliana | Seedlings, Vascular tissues | Regulated by developmental cues | [4][5] |
| Widely found in plants | Various tissues | Plays a role in stress response | [5][8] | |
| Norspermidine & Norspermine | Marine phytoplankton | Thalassiosira pseudonana, Amphidinium carterae | Dominant polyamines in these species | [9][10] |
Note: Specific quantitative values for endogenous methylated polyamines are often dependent on the physiological state and are typically measured in relative terms or as part of metabolic flux analyses. The table reflects their established presence and role as metabolic intermediates.
Biosynthetic and Signaling Pathways
The biological significance of methylated polyamines and their isomers is rooted in their specific metabolic and signaling pathways.
Biosynthesis of N-Methylputrescine and Derived Alkaloids
In plants, N-methylputrescine is synthesized from putrescine via the action of Putrescine N-methyltransferase (PMT).[2][7] This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the primary amino groups of putrescine. This step is a critical control point, diverting putrescine from the general polyamine pool towards specialized secondary metabolism, namely the production of nicotine and tropane alkaloids.[1][2] The product, N-methylputrescine, is then oxidized by N-methylputrescine oxidase (MPO) to form 4-methylaminobutanal, which cyclizes to the N-methyl-Δ¹-pyrrolinium cation, a key precursor for these alkaloids.[11][12]
Thermospermine Signaling in Plant Vascular Development
Thermospermine acts as a plant growth regulator, notably in the suppression of xylem (water-conducting tissue) differentiation. Its synthesis is catalyzed by thermospermine synthase, encoded by the ACAULIS5 (ACL5) gene. The signaling pathway involves a complex interplay with the plant hormone auxin. High auxin levels promote xylem formation but also induce the expression of ACL5, leading to thermospermine production. Thermospermine then acts as a negative feedback signal by enhancing the translation of SUPPRESSOR OF ACAULIS5 51 (SAC51) family transcription factors. These SAC51 proteins, in turn, repress the expression of genes that are critical for xylem differentiation, thus preventing excessive vascular development.[5][13][14]
Experimental Protocols
The analysis of methylated and other polyamines in biological matrices requires sensitive and specific analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common methods.
General Workflow for Polyamine Analysis
A typical workflow for the analysis of polyamines from biological tissue involves extraction, derivatization (for HPLC-fluorescence), and instrumental analysis.
Detailed Methodology: Extraction and HPLC Analysis of Dansylated Polyamines
This protocol is adapted from methods described for the analysis of polyamines in plant tissues.[15]
1. Tissue Homogenization and Extraction:
-
Weigh approximately 100-200 mg of fresh plant tissue and freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Homogenize the powder in 1 mL of 5% (v/v) cold perchloric acid (PCA).
-
Keep the homogenate on ice for 1 hour to precipitate proteins and other macromolecules.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which contains the free polyamines.
2. Dansylation (Derivatization):
-
To 100 µL of the PCA extract, add 200 µL of a saturated sodium carbonate solution.
-
Add 200 µL of dansyl chloride solution (5 mg/mL in acetone).
-
Vortex the mixture and incubate in the dark at 60°C for 1 hour.
-
Add 100 µL of a proline solution (100 mg/mL) to remove excess dansyl chloride and vortex.
-
Incubate for 30 minutes in the dark at room temperature.
-
Extract the dansylated polyamines by adding 500 µL of toluene (B28343) and vortexing vigorously.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper toluene phase and evaporate it to dryness under a stream of nitrogen.
-
Re-dissolve the dried residue in 100-200 µL of methanol (B129727) for HPLC analysis.
3. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) in water is typically used. For example, a linear gradient from 50% to 100% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 365 nm and emission at 510 nm.
-
Quantification: Compare peak areas to those of known standards of derivatized polyamines (e.g., N-methylputrescine, spermidine, spermine, thermospermine).
LC-MS/MS for Underivatized Polyamine Analysis
For higher specificity and to avoid the derivatization step, LC-MS/MS is the method of choice.[16][17][18][19]
1. Extraction:
-
Extraction is performed as described above using an acid like perchloric acid or trichloroacetic acid (TCA).[18][20]
-
The supernatant can often be directly diluted in the initial mobile phase for injection, although a solid-phase extraction (SPE) cleanup step may be employed for complex matrices.[18]
2. LC-MS/MS Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode column is often used for better retention of these polar compounds.
-
Mobile Phase: Typically consists of an aqueous component with an organic modifier (e.g., acetonitrile) and an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. Specific precursor-to-product ion transitions are monitored for each target polyamine and its isotopically labeled internal standard.
Conclusion and Future Directions
The study of naturally occurring methylated polyamines and their isomers is a burgeoning field with significant implications for drug development, agriculture, and human health. N-methylated polyamines serve as key branch-point metabolites leading to the synthesis of a vast array of pharmacologically active alkaloids. Understanding the regulation of their biosynthesis could open avenues for metabolic engineering to enhance the production of these valuable compounds. Furthermore, the distinct signaling roles of isomers like thermospermine in fundamental plant processes highlight the specificity that can be achieved through subtle structural modifications of polyamines.
Future research should focus on discovering novel methylated polyamines in a wider range of organisms, particularly in underexplored environments like marine ecosystems and the microbiome. Elucidating the direct signaling functions of these molecules, beyond their roles as metabolic intermediates, will be crucial. Advances in analytical techniques, particularly in mass spectrometry, will continue to drive these discoveries, enabling more sensitive and comprehensive profiling of the "polyamine-ome" and its intricate relationship with cellular function and organismal health.
References
- 1. Polyamines and plant alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alkaloid - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Thermospermine modulates expression of auxin-related genes in Arabidopsis [frontiersin.org]
- 5. Thermospermine Is an Evolutionarily Ancestral Phytohormone Required for Organ Development and Stress Responses in Marchantia Polymorpha - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Polyamine Function in Plants: Metabolism, Regulation on Development, and Roles in Abiotic Stress Responses [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Molecular evolution of N-methylputrescine oxidase in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Thermospermine suppresses auxin-inducible xylem differentiation in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Separation and Quantitation of Polyamines in Plant Tissue by High Performance Liquid Chromatography of Their Dansyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Polyamines in biological samples: rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mass-spec.stanford.edu [mass-spec.stanford.edu]
Spectroscopic Data of N,N,N'-Trimethylethylenediamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for N,N,N'-Trimethylethylenediamine, a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. This guide also includes standardized experimental protocols and visual representations of analytical workflows and fragmentation pathways to support research and development activities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized below.
¹H NMR Data
The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.
| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| a | 2.635 | s | 3H | N-CH ₃ |
| b | 2.440 | t | 2H | -N-CH ₂- |
| c | 2.41 | s | 6H | -N(CH ₃)₂ |
| d | 2.219 | t | 2H | -CH ₂-N(CH₃)₂ |
| e | 1.66 | br s | 1H | NH |
Note: Data acquired in CDCl₃ at 90 MHz.[1][2] Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.
¹³C NMR Data
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (ppm) | Assignment |
| 57.8 | -C H₂-N(CH₃)₂ |
| 49.5 | N-C H₂- |
| 45.4 | -N(C H₃)₂ |
| 36.1 | N-C H₃ |
Note: Data acquired in CDCl₃.[3][4][5][6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3300 - 3500 | Medium | N-H Stretch (Secondary Amine) |
| 2970 - 2800 | Strong | C-H Stretch (Alkyl) |
| 1465 | Medium | C-H Bend (CH₂ and CH₃) |
| 1260 - 1020 | Medium to Strong | C-N Stretch (Amine) |
Note: This is a generalized representation of the expected IR absorptions for a secondary and tertiary amine structure. The exact peak positions and intensities can be found on a measured spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
| m/z | Relative Intensity (%) | Possible Fragment Ion |
| 102 | 2.4 | [M]⁺ (Molecular Ion) |
| 58 | 100.0 | [CH₂=N(CH₃)₂]⁺ |
| 44 | 15.7 | [CH₂=NHCH₃]⁺ |
| 42 | 8.0 | [C₂H₄N]⁺ |
Note: The fragmentation of amines is characterized by the alpha-cleavage of a C-C bond adjacent to the nitrogen atom.[2]
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
For ¹H NMR, a typical acquisition would involve a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
For ¹³C NMR, a proton-decoupled experiment is typically run with a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
-
Data Processing : Process the acquired free induction decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
FT-IR Spectroscopy (ATR)
-
Instrument Setup : Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application : Place a small drop of neat this compound liquid directly onto the ATR crystal.
-
Data Acquisition : Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing : The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or dichloromethane (B109758) (e.g., 1 mg/mL).
-
Gas Chromatography (GC) : Inject a small volume (e.g., 1 µL) of the solution into a GC equipped with a suitable capillary column (e.g., a non-polar or mid-polar column). The oven temperature program should be optimized to ensure good separation of the analyte from any impurities. A typical program might start at 50°C and ramp up to 250°C.
-
Mass Spectrometry (MS) : The eluent from the GC is introduced into the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer (e.g., a quadrupole) scans a mass range of, for example, m/z 35-300.
-
Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and a proposed fragmentation pathway for this compound.
References
Methodological & Application
Application Notes and Protocols for N,N,N'-Trimethylethylenediamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utilization of N,N,N'-Trimethylethylenediamine as a versatile reagent and catalyst in organic synthesis. This document includes detailed experimental protocols, quantitative data where available, and diagrams to illustrate reaction pathways and logical workflows.
Overview of Applications
This compound [(CH₃)₂NCH₂CH₂NHCH₃], a colorless to pale yellow liquid, is a versatile diamine with applications in various areas of organic synthesis.[1] Its utility stems from the presence of both a tertiary and a secondary amine group, imparting properties as a nucleophile, a base, and a ligand for metal complexes.[2]
Key applications include:
-
Nucleophilic Reagent: It can act as a primary nucleophile in substitution reactions.
-
Precursor for Surfactants and Functional Molecules: It serves as a building block for the synthesis of specialized molecules like gemini (B1671429) surfactants and α-amino alkoxides.[3][4][5]
-
Ligand in Coordination Chemistry: The diamine structure allows it to act as a bidentate ligand, forming stable complexes with various metal ions and influencing the outcome of metal-catalyzed reactions.[2]
-
Tertiary Amine Catalyst: Like other tertiary amines, it can catalyze reactions such as the formation of polyurethane foams and the Baylis-Hillman reaction, primarily by activating reactants through nucleophilic attack.[1]
Application as a Nucleophilic Reagent in Substitution Reactions
This compound can be employed as a nucleophile in substitution reactions, for example, in the synthesis of substituted aromatic compounds.
Quantitative Data
While specific catalytic data is limited in the literature, a well-documented example of its use as a nucleophile is provided below. The yield for this specific reaction is not explicitly stated in the provided source, but the protocol details the successful synthesis of the target product.
| Reaction Type | Substrate | Reagent | Product | Solvent | Temperature | Time |
| Nucleophilic Substitution | 2-chloro-4-fluorobenzaldehyde (B1630644) | This compound | 2-(N'-(2-(dimethylamino)ethyl)-N'-methylamino)-4-fluorobenzaldehyde | N,N-Dimethylformamide | 100°C | 5.5 h |
Experimental Protocol: Synthesis of 2-(N'-(2-(dimethylamino)ethyl)-N'-methylamino)-4-fluorobenzaldehyde
Materials:
-
2-chloro-4-fluorobenzaldehyde
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Water
-
Ice
-
Silica (B1680970) gel for column chromatography
-
Ethanol
-
Triethylamine
Procedure:
-
In a dry reaction flask, dissolve 2-chloro-4-fluorobenzaldehyde (686 mg) and potassium carbonate (956 mg, 6.93 mmol) in anhydrous N,N-dimethylformamide.
-
Add this compound (840 μL, 6.52 mmol) to the reaction mixture.
-
Heat the mixture to 100°C and stir for 5.5 hours.
-
After the reaction is complete, cool the mixture to room temperature and add ice water (20 mL). A yellow-brown precipitate may be observed.
-
Remove the precipitate by filtration.
-
Extract the filtrate with ethyl acetate and water to separate the organic layer.
-
Concentrate the organic layer under vacuum.
-
Purify the residue by silica gel column chromatography using a mobile phase of ethanol/triethylamine (1:0.05) to obtain the target product.
Reaction Workflow
Caption: Workflow for the synthesis of a substituted benzaldehyde.
Role as a Catalyst in Polyurethane Foam Production
Catalytic Cycle in Polyurethane Formation
The tertiary amine catalyst activates the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol (gelling) or by water (blowing).
Caption: General catalytic cycle for polyurethane foam formation.
Potential Application in the Baylis-Hillman Reaction
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an α,β-unsaturated carbonyl compound and an aldehyde, typically catalyzed by a nucleophilic tertiary amine or phosphine. While specific examples utilizing this compound are not well-documented in the literature, its structural similarity to other effective tertiary amine catalysts suggests its potential in this transformation.
General Mechanism of the Baylis-Hillman Reaction
The tertiary amine catalyst initiates the reaction by a Michael addition to the activated alkene, followed by an aldol-type addition to the aldehyde and subsequent elimination of the catalyst.
Caption: Mechanism of the tertiary amine-catalyzed Baylis-Hillman reaction.
Conclusion
This compound is a valuable and versatile diamine in organic synthesis. While its role as a nucleophilic reagent and a precursor for complex molecules is well-established with specific protocols, its application as a catalyst, particularly with comprehensive quantitative data, is an area that warrants further exploration. The general principles of tertiary amine catalysis in reactions like polyurethane formation and the Baylis-Hillman reaction provide a strong basis for investigating the specific efficacy of this compound in these and other transformations. Researchers are encouraged to consider this reagent for the development of novel synthetic methodologies.
References
Application Notes and Protocols: N,N,N'-Trimethylethylenediamine as a Ligand for Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,N,N'-Trimethylethylenediamine (TMEDA) as a versatile ligand in the formation of metal complexes. The content covers the synthesis, characterization, and potential applications of these complexes in catalysis and drug development, with detailed experimental protocols and data presented for key examples.
Introduction
This compound is a bidentate ligand that coordinates to metal ions through its two nitrogen atoms, forming a stable five-membered chelate ring. Its chemical structure features both a secondary and a tertiary amine group, which imparts specific steric and electronic properties to the resulting metal complexes.[1] This structural feature allows for the fine-tuning of the reactivity and stability of the metal center, making TMEDA an attractive ligand for a variety of applications.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 142-25-6 | [2] |
| Molecular Formula | C₅H₁₄N₂ | [2] |
| Molecular Weight | 102.18 g/mol | [2] |
| Boiling Point | 116-118 °C | |
| Density | 0.786 g/mL at 25 °C | |
| Refractive Index | n20/D 1.419 |
Synthesis of this compound Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the reaction and the choice of counter-ion can influence the coordination geometry and nuclearity of the final complex.
General Experimental Workflow for Metal Complex Synthesis
Caption: Generalized workflow for the synthesis of metal complexes.
Protocol 1: Synthesis of a Dichlorido(this compound)copper(II) Complex
This protocol is adapted from procedures for similar copper-diamine complexes.
Materials:
-
Copper(II) chloride (CuCl₂)
-
This compound
-
Ethanol
Procedure:
-
Dissolve copper(II) chloride (1 mmol) in 20 mL of ethanol in a round-bottom flask.
-
To this solution, add this compound (1 mmol) dropwise with constant stirring.
-
A color change and the formation of a precipitate should be observed.
-
Continue stirring the reaction mixture at room temperature for 2 hours.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) and then with diethyl ether (10 mL).
-
Dry the resulting complex under vacuum.
Characterization: The resulting complex can be characterized by elemental analysis, FT-IR spectroscopy, and UV-Vis spectroscopy.
Protocol 2: Synthesis of trans-Diaquabis(this compound)nickel(II) Dichloride
This protocol is based on a published procedure.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
This compound
-
Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 0.32 g (0.0013 mol) of NiCl₂·6H₂O in a minimal amount of ethanol.[3]
-
To this solution, add 0.27 g (0.0026 mol) of this compound.[3]
-
Reflux the reaction mixture for 18 hours.[3]
-
After cooling, a precipitate will form. Collect the solid by filtration.
-
Dissolve the solid in acetonitrile and grow crystals by slow vapor diffusion of diethyl ether into the acetonitrile solution.[3]
Characterization Data for [Ni(C₅H₁₄N₂)₂(H₂O)₂]Cl₂:
-
Elemental Analysis (Calculated for C₁₀H₃₂Cl₂N₄NiO₂): C: 32.46%; H: 8.72%; N: 15.15%.[3]
-
UV-Vis (in MeCN) λmax, nm (ε, M⁻¹cm⁻¹): 390 (24).[3]
Spectroscopic Characterization
Spectroscopic techniques are crucial for elucidating the structure and bonding in this compound metal complexes.
¹H NMR Spectroscopy
The ¹H NMR spectrum of the free this compound ligand in CDCl₃ shows characteristic signals for the different methyl and methylene (B1212753) protons. Upon coordination to a diamagnetic metal ion, these signals will shift, providing information about the binding mode of the ligand. For paramagnetic complexes, the signals will be significantly broadened and shifted.
¹H NMR Data for Free this compound: A representative ¹H NMR spectrum of the free ligand is available in the SpectraBase database.[4][5]
FT-IR Spectroscopy
Infrared spectroscopy is a powerful tool for confirming the coordination of the this compound ligand to the metal center. Key vibrational bands to monitor include:
-
N-H stretching: The N-H stretching vibration of the secondary amine in the free ligand will shift upon coordination.
-
C-N stretching: The C-N stretching vibrations will also be affected by coordination to the metal ion.
-
Metal-Nitrogen (M-N) stretching: New bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the M-N stretching vibrations, providing direct evidence of coordination.
Stability of this compound Metal Complexes
The stability of metal complexes is a critical parameter for their application. Stability constants (log K) are determined to quantify the strength of the metal-ligand interaction in solution. Potentiometric titration is a common method for determining these constants.
Protocol 3: Determination of Stability Constants by Potentiometric Titration
This protocol outlines the general procedure for determining the stability constants of metal complexes with this compound.
Caption: Workflow for determining stability constants via potentiometric titration.
Representative Stability Constants for Related Diamine Complexes: While specific data for this compound complexes are not readily available in the literature, the following table provides representative stability constants for copper(II) and nickel(II) complexes with similar ethylenediamine-based ligands to provide an expected range.
| Metal Ion | Ligand | log K₁ | log K₂ | Reference |
| Cu(II) | Ethylenediamine | 10.6 | 9.3 | |
| Ni(II) | Ethylenediamine | 7.5 | 6.3 | |
| Cu(II) | N,N-Dimethylethylenediamine | 9.8 | 7.2 | |
| Ni(II) | N,N-Dimethylethylenediamine | 6.3 | 4.4 |
Applications in Catalysis
Metal complexes of this compound have potential as catalysts in various organic transformations. One area of interest is the oxidation of phenols and catechols, mimicking the activity of enzymes like catechol oxidase.
Catalytic Oxidation of Catechols
Copper complexes, in particular, are known to catalyze the aerobic oxidation of catechols to their corresponding quinones. The turnover frequency (TOF) or turnover number (TON) is a measure of the catalyst's efficiency.
Representative Catalytic Activity in Catechol Oxidation: The following table summarizes the catalytic activity of a representative copper complex in the oxidation of 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC).
| Complex | Substrate | kcat (h⁻¹) | Reference |
| [Cu₂(papy)₂(CH₃OH)₂] | 3,5-DTBC | 7.2 x 10³ | [6] |
| [Cu(L)Cl] | 3,5-DTBC | 2.56 x 10³ | [1] |
Note: The ligands in the table are not this compound but are provided as representative examples of copper complexes in catechol oxidation.
Proposed Catalytic Cycle for Catechol Oxidation
Caption: A simplified proposed catalytic cycle for the oxidation of catechols.
Applications in Drug Development
Metal complexes are increasingly being investigated for their potential as therapeutic agents, particularly in the field of oncology. The chelation of a metal ion to an organic ligand can enhance the biological activity of both components.
Anticancer Activity
The cytotoxicity of metal complexes against cancer cell lines is often evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a compound. While specific IC₅₀ values for this compound metal complexes are not widely reported, data from structurally related copper complexes demonstrate the potential of this class of compounds.
Representative Cytotoxicity Data (IC₅₀ values in µM): The following table presents IC₅₀ values for some copper complexes against the MCF-7 (human breast adenocarcinoma) and HeLa (human cervical cancer) cell lines.
| Complex | MCF-7 | HeLa | Reference |
| [Cu(L1)Cl₂] | 1.86 ± 0.27 | - | [7] |
| [Cu(L2)Cl₂] | 0.77 ± 0.12 | - | [7] |
| Cisplatin | 18.62 ± 3.56 | - | [8] |
Note: The ligands L1 and L2 are 8-hydroxyquinoline (B1678124) derivatives and are presented here as representative examples of cytotoxic copper complexes.
Protocol 4: MTT Assay for Cytotoxicity Screening
This protocol provides a general workflow for assessing the in vitro anticancer activity of synthesized complexes.
References
- 1. mdpi.com [mdpi.com]
- 2. N,N,N -Trimethylethylenediamine 97 142-25-6 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Catechol oxidation promoted by bridging phenoxo moieties in a bis(μ-phenoxo)-bridged dicopper(ii) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic mixed-ligand complexes of Cu(II): A combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N,N,N'-Trimethylethylenediamine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N,N'-Trimethylethylenediamine is a versatile substituted diamine that serves as a crucial building block and reagent in the synthesis of various pharmaceutical compounds.[1][2] Its structure, featuring both a secondary and a tertiary amine, allows it to function effectively as a nucleophile and a ligand in the construction of complex molecular architectures.[3] This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical synthesis, with a primary focus on its role in the manufacturing of kinase inhibitors and as a precursor for pharmaceutical impurity reference standards.
Key Applications in Pharmaceutical Synthesis
This compound is primarily utilized in pharmaceutical synthesis in the following capacities:
-
Nucleophilic Reagent: It is widely employed in nucleophilic substitution reactions to introduce the this compound moiety into a target molecule. This is particularly significant in the synthesis of certain kinase inhibitors.[4]
-
Precursor for Active Pharmaceutical Ingredients (APIs) and Intermediates: It serves as a key starting material for the synthesis of complex intermediates that are further elaborated to produce the final API.[4]
-
Ligand in Catalysis: The diamine structure allows it to act as a bidentate ligand, coordinating with metal centers to facilitate various catalytic transformations.
-
Precursor for Pharmaceutical Reference Standards: It is used in the synthesis of specific impurities of active pharmaceutical ingredients, which are required for analytical method development and validation.
Application 1: Synthesis of Kinase Inhibitors - Osimertinib
This compound is a critical intermediate in the synthesis of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[4][5] It is introduced into the molecular scaffold via a nucleophilic aromatic substitution reaction.
Experimental Protocol: Synthesis of Osimertinib Intermediate
This protocol describes the nucleophilic aromatic substitution step in the synthesis of Osimertinib where this compound is utilized.
Reaction:
N¹-(2-(dimethylamino)ethyl)-N¹-methyl-5-methoxy-2-nitroaniline reacts with a substituted pyrimidine (B1678525) in the presence of this compound. However, a more common and well-documented route involves the reaction of a dichloropyrimidine with this compound. An optimized synthesis of Osimertinib describes the reaction of 2,4-dichloro-5-methoxypyrimidine (B27636) with N¹-(2-(dimethylamino)ethyl)-N¹-methylethane-1,2-diamine. In a key step of an optimized synthesis of Osimertinib, N,N,N'-trimethylethane-1,2-diamine is reacted with a fluorinated nitroaniline derivative.[5]
Materials:
-
This compound
-
N,N-Dimethylacetamide (DMAC)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
To a solution of 4-fluoro-2-methoxy-5-nitroaniline in N,N-Dimethylacetamide (DMAC), add N,N,N'-trimethylethane-1,2-diamine and N,N-Diisopropylethylamine (DIPEA).
-
Heat the reaction mixture to 110 °C and stir for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting intermediate is then carried forward to the next steps in the total synthesis of Osimertinib.
Quantitative Data
The following table summarizes the quantitative data for the nucleophilic substitution step in an optimized Osimertinib synthesis.[5]
| Reactant 1 | Reactant 2 | Solvent | Base | Temperature | Time | Yield |
| 4-Fluoro-2-methoxy-5-nitroaniline | This compound | DMAC | DIPEA | 110 °C | 6 h | 98% |
Experimental Workflow
The following diagram illustrates the high-level workflow for the synthesis of an Osimertinib intermediate using this compound.
Application 2: Precursor for Pharmaceutical Impurity Reference Standard
This compound is a precursor in the synthesis of N-[2-(Diphenylmethoxy)ethyl]-N,N',N'-trimethyl-ethylenediamine Dimaleate, also known as "Dimenhydrinate Impurity D". This impurity standard is crucial for the quality control of the antihistamine drug Dimenhydrinate.
Logical Synthesis Relationship
The diagram below illustrates the logical relationship in the synthesis of Dimenhydrinate Impurity D.
Other Potential Applications
While detailed protocols with quantitative data are less accessible in public literature for other specific APIs, the chemical properties of this compound suggest its utility in a broader range of pharmaceutical syntheses:
-
As a Ligand in Metal-Catalyzed Reactions: Its ability to form stable complexes with transition metals makes it a candidate for use as a ligand in various cross-coupling and other metal-catalyzed reactions, which are fundamental in pharmaceutical manufacturing.
-
As a Base Catalyst: The tertiary amine functionality can act as a non-nucleophilic base in various organic transformations.
-
In the Synthesis of other Heterocyclic Systems: The diamine structure can be a key component in the formation of various nitrogen-containing heterocyclic rings, which are prevalent in many classes of drugs.
Conclusion
This compound is a valuable and versatile reagent in pharmaceutical synthesis. Its well-documented role in the high-yield synthesis of the kinase inhibitor Osimertinib highlights its importance as a key building block. Furthermore, its application as a precursor for pharmaceutical impurity standards underscores its utility in ensuring the quality and safety of marketed drugs. Future research may further expand its applications in the synthesis of a wider range of therapeutic agents.
References
- 1. innospk.com [innospk.com]
- 2. scientificlabs.com [scientificlabs.com]
- 3. This compound, 96% | Fisher Scientific [fishersci.ca]
- 4. CN110563591A - Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine - Google Patents [patents.google.com]
- 5. N,N,N -Trimethylethylenediamine 97 142-25-6 [sigmaaldrich.com]
Application Notes and Protocols: Synthesis and Characterization of Gemini Surfactants Using N,N,N'-Trimethylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemini (B1671429) surfactants, characterized by their unique structure of two hydrophilic head groups and two hydrophobic tails linked by a spacer, offer superior physicochemical properties compared to their monomeric counterparts. These properties, including lower critical micelle concentration (CMC) and higher surface activity, make them promising candidates for various applications in drug delivery, gene therapy, and as antimicrobial agents. This document provides detailed protocols for the synthesis of cationic gemini surfactants utilizing N,N,N'-Trimethylethylenediamine as the spacer, along with methods for their characterization and evaluation.
Synthesis of Gemini Surfactants
The synthesis of gemini surfactants from this compound is typically achieved through a one-step or two-step quaternization reaction with long-chain alkyl halides. The reaction proceeds via nucleophilic substitution (SN2 mechanism).
General Reaction Scheme
The synthesis involves the reaction of this compound with two equivalents of an alkyl bromide. The tertiary amine groups of the diamine act as nucleophiles, attacking the electrophilic carbon of the alkyl bromide, leading to the formation of a dicationic quaternary ammonium (B1175870) salt, the gemini surfactant.
Caption: General synthesis pathway for gemini surfactants.
Experimental Protocol: Synthesis of a Dodecyl Gemini Surfactant
This protocol outlines the synthesis of a gemini surfactant with dodecyl hydrophobic chains.
Materials:
-
This compound (1 equivalent)
-
1-Bromododecane (B92323) (2.2 equivalents)
-
Acetone (anhydrous)
-
Diethyl ether
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous acetone.
-
Add a 10% molar excess of 1-bromododecane to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction is typically carried out for 24-48 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature. A white precipitate of the gemini surfactant should form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crude product multiple times with cold diethyl ether to remove unreacted alkyl bromide and other impurities.
-
For further purification, recrystallize the solid product from a suitable solvent such as ethanol.
-
Dry the purified gemini surfactant under vacuum to obtain a white, crystalline solid.
Characterization of Gemini Surfactants
The synthesized gemini surfactants should be thoroughly characterized to confirm their structure and purity, and to determine their physicochemical properties.
Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized gemini surfactant.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and confirm the identity of the compound.
Physicochemical Properties
The surface-active properties and aggregation behavior are critical parameters for evaluating the performance of gemini surfactants.
| Property | Description | Method of Determination |
| Critical Micelle Concentration (CMC) | The concentration at which surfactant molecules begin to self-assemble into micelles. Gemini surfactants typically have very low CMC values. | Surface Tensiometry, Conductivity, Fluorescence Spectroscopy |
| Surface Tension at CMC (γCMC) | The minimum surface tension achieved at the CMC, indicating the surfactant's efficiency in reducing surface tension. | Surface Tensiometry |
| Minimum Area per Molecule (A_min) | The area occupied by a single surfactant molecule at the air-water interface. | Calculated from surface tension data |
Table 1: Physicochemical Properties of Representative Gemini Surfactants.
| Surfactant Structure (Spacer-Alkyl Chains) | CMC (mM) | γCMC (mN/m) | Reference |
| Ethylene-C12 | 1.1 | 35.0 | |
| Propylene-C12 | 0.9 | 34.5 | |
| Butylene-C12 | 0.7 | 34.0 | |
| Hexamethylene-C12 | 0.98 | 37.7 | [1] |
| Dodecamethylene-C12 | 0.08 | 33.0 | |
| Ethylene-C14 | 0.15 | 36.0 | |
| Hexamethylene-C14 | 0.12 | 38.0 |
Note: Data for gemini surfactants with this compound spacer is limited. The table presents data for structurally similar polymethylene spacers to provide a comparative overview.
Experimental Protocol: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
Procedure:
-
Prepare a stock solution of the gemini surfactant in deionized water.
-
Prepare a series of dilutions from the stock solution with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined as the concentration at the point of intersection of the two linear portions of the plot.
Applications in Drug Development
Cationic gemini surfactants are particularly interesting for drug and gene delivery due to their ability to interact with negatively charged cell membranes and genetic material.
Antimicrobial Activity
Gemini surfactants often exhibit potent antimicrobial activity against a broad spectrum of bacteria and fungi. Their dicationic nature enhances their interaction with microbial cell membranes, leading to membrane disruption and cell death.
Table 2: Minimum Inhibitory Concentration (MIC) of Gemini Surfactants against Various Microorganisms.
| Surfactant (Alkyl Chain) | S. aureus (μg/mL) | E. coli (μg/mL) | C. albicans (μg/mL) | Reference |
| C10 | 16 | 32 | 16 | [2] |
| C12 | 4 | 8 | 4 | [2] |
| C14 | 8 | 16 | 8 | [2] |
| C16 | 16 | 32 | 16 | [2] |
Note: The antimicrobial activity is highly dependent on the alkyl chain length, with C12 often showing the highest efficacy.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Procedure:
-
Prepare a stock solution of the gemini surfactant in a suitable solvent.
-
Perform serial two-fold dilutions of the surfactant in a 96-well microtiter plate containing microbial growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (no surfactant) and negative (no inoculum) controls.
-
Incubate the plates under appropriate conditions for the specific microorganism.
-
The MIC is determined as the lowest concentration of the surfactant that completely inhibits visible growth of the microorganism.
Experimental Workflows
Caption: Overall experimental workflow.
Conclusion
The synthesis of gemini surfactants using this compound provides a versatile platform for developing novel amphiphilic molecules with tailored properties. The protocols outlined in this document offer a comprehensive guide for researchers in the synthesis, characterization, and evaluation of these promising compounds for applications in drug development and beyond. The superior surface activity and biological properties of these gemini surfactants warrant further investigation into their potential as effective and efficient delivery systems and therapeutic agents.
References
Application of N,N,N'-Trimethylethylenediamine in the Formation of α-Amino Alkoxides: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N,N'-Trimethylethylenediamine (TMEDA-H) is a versatile diamine that serves as a valuable precursor in organic synthesis for the in-situ formation of α-amino alkoxides. This process involves the deprotonation of the secondary amine of TMEDA-H with a strong organolithium base, such as n-butyllithium (n-BuLi), to generate a lithium amide intermediate. This lithium amide, lithium N,N,N'-trimethylethylenediamide, subsequently undergoes a nucleophilic addition to a carbonyl compound, typically an aldehyde, to yield the corresponding lithium α-amino alkoxide. These alkoxides are significant intermediates in the synthesis of more complex molecules, including β-amino alcohols, which are prevalent motifs in many pharmaceutical agents.
The utility of this compound in this context stems from the chelating nature of the resulting α-amino alkoxide, which can influence the stereochemical outcome of subsequent reactions. The presence of both a nitrogen and an oxygen atom in proximity allows for the formation of stable, well-defined aggregates, such as pseudo-cubane tetramers, which can play a crucial role in asymmetric synthesis and catalysis.
Reaction Mechanism and Workflow
The formation of α-amino alkoxides using this compound proceeds through a two-step, one-pot process. The initial step is the deprotonation of the secondary amine of this compound by an organolithium reagent. The resulting lithium amide then acts as the nucleophile in the second step, attacking the electrophilic carbonyl carbon of an aldehyde.
Caption: General workflow for the formation of α-amino alkoxides.
Data Presentation
The following table summarizes the key reactants and products in the formation of a representative α-amino alkoxide from this compound and benzaldehyde (B42025).
| Reactant/Product | Molar Mass ( g/mol ) | Role | Notes |
| This compound | 102.18 | Amine Component/Precursor | The secondary amine is the site of deprotonation. |
| n-Butyllithium (n-BuLi) | 64.06 | Strong Base | Typically used as a solution in hexanes. Reacts with the secondary amine to form the lithium amide. |
| Benzaldehyde | 106.12 | Electrophile/Carbonyl Source | The carbonyl carbon is attacked by the in-situ generated lithium amide. |
| Lithium α-Amino Alkoxide | - | Intermediate Product | Formed from the addition of the lithium amide to the aldehyde. Can exist as aggregates, such as a pseudo-cubane tetramer in the solid state.[1] |
| (1R,2S)-1-Phenyl-2-(methyl(2-(dimethylamino)ethyl)amino)ethanol | 208.30 | Final Product (after hydrolysis) | A β-amino alcohol. The stereochemistry can be influenced by the reaction conditions and the nature of the chelating lithium α-amino alkoxide. |
Experimental Protocols
The following protocols are based on established procedures for the in-situ generation of lithium amides and their subsequent reaction with aldehydes.
Protocol 1: In-situ Generation of Lithium N,N,N'-Trimethylethylenediamide and Reaction with Benzaldehyde
Materials:
-
This compound (TMEDA-H), freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration prior to use)
-
Benzaldehyde, freshly distilled
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O)
-
Anhydrous hexane
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (Schlenk flask, syringes, magnetic stirrer)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
Reagent Preparation: In the Schlenk flask, dissolve this compound (1.0 equivalent) in anhydrous THF or diethyl ether.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add a solution of n-butyllithium in hexanes (1.0 equivalent) dropwise via syringe over 10-15 minutes. Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete formation of the lithium amide.
-
Addition of Aldehyde: To the solution of the in-situ generated lithium N,N,N'-trimethylethylenediamide, add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF or diethyl ether dropwise via syringe over 15-20 minutes, maintaining the temperature at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired β-amino alcohol.
Caption: Experimental workflow for α-amino alkoxide formation.
Conclusion
The in-situ formation of α-amino alkoxides from this compound offers a straightforward and efficient method for the synthesis of valuable β-amino alcohol precursors. The ability of the resulting lithium alkoxide to form well-defined chelated structures provides an avenue for controlling stereoselectivity in subsequent synthetic transformations. The provided protocols offer a foundational methodology for researchers to explore the applications of this versatile building block in the synthesis of complex nitrogen-containing molecules for the pharmaceutical and agrochemical industries. Further optimization of reaction conditions, such as solvent and temperature, may be necessary to achieve desired yields and stereoselectivities for different aldehyde substrates.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of N,N,N'-Trimethylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N,N'-Trimethylethylenediamine is a versatile diamine used as a ligand in coordination chemistry, a catalyst in organic synthesis, and a precursor for the synthesis of various compounds, including surfactants and pharmacologically active molecules.[1] This document provides a detailed protocol for the laboratory-scale synthesis of this compound, including reaction conditions, purification methods, and characterization data. The described method is based on the nucleophilic substitution reaction between 2-chloro-N-methylethylamine hydrochloride and dimethylamine (B145610), a mature and cost-effective approach.[2]
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| 2-Chloro-N-methylethylamine hydrochloride | 1.0 molar equivalent | Based on CN110563591A[2] |
| Dimethylamine (40% aq. solution) | ~2.5 molar equivalents | Based on CN110563591A[2] |
| Sodium Hydroxide (B78521) (70% aq. solution) | Sufficient for basification | Based on CN110563591A[2] |
| Reaction Conditions | ||
| Temperature | 0-40 °C | CN110563591A[2] |
| Reaction Time | 2-6 hours | CN110563591A[2] |
| Product Information | ||
| Yield | 81.0% | CN110563591A[2] |
| Purity (by GC) | >98.0% | CN110563591A[2] |
| Boiling Point | 116-118 °C (lit.) | [1][3] |
| Density | 0.786 g/mL at 25 °C (lit.) | [3] |
| Characterization Data | ||
| GC-MS (EI) | m/z 102 (M+) | CN110563591A[2] |
| ¹H NMR (CDCl₃) | See Table 2 | |
| ¹³C NMR (CDCl₃) | See Table 3 |
Experimental Protocols
Synthesis of this compound Hydrochloride
This procedure is adapted for a laboratory scale from the method described in patent CN110563591A.[2]
Materials:
-
2-Chloro-N-methylethylamine hydrochloride
-
Dimethylamine (40% aqueous solution)
-
Deionized water
-
Sodium hydroxide
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
pH indicator paper or pH meter
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar, an addition funnel, and a thermometer.
-
Charge Reactants: Charge the round-bottom flask with a 40% aqueous solution of dimethylamine. Cool the flask to 0-5 °C using an ice bath.
-
Prepare Reagent Solution: Prepare a 50% (w/w) aqueous solution of 2-chloro-N-methylethylamine hydrochloride.
-
Reaction: Slowly add the 2-chloro-N-methylethylamine hydrochloride solution to the stirred dimethylamine solution via the addition funnel, maintaining the reaction temperature between 0-40 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-6 hours. The reaction can be monitored by TLC or GC-MS to confirm the consumption of the starting material.
Work-up and Purification
Procedure:
-
Basification: Cool the reaction mixture in an ice bath. Slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 70%) with vigorous stirring until the solution is strongly basic (pH > 12). This will liberate the free amine.
-
Phase Separation: Transfer the mixture to a separatory funnel. Two layers will form: an upper organic layer containing the product and a lower aqueous layer. Separate the layers.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) two to three times to maximize product recovery.
-
Drying: Combine all organic extracts and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent by rotary evaporation.
-
Distillation: Purify the crude this compound by fractional distillation at atmospheric pressure. Collect the fraction boiling at 116-118 °C.[1][3]
Mandatory Visualization
Caption: Synthesis pathway of this compound.
Characterization Data
The purified this compound should be characterized by spectroscopic methods to confirm its identity and purity.
Table 2: ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 2.635 | t | 2H | -CH₂-N(CH₃)₂ |
| 2.440 | t | 2H | -NH-CH₂- |
| 2.41 | s | 3H | -NH-CH₃ |
| 2.219 | s | 6H | -N(CH₃)₂ |
| 1.66 | br s | 1H | -NH- |
Table 3: ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| 58.9 | -CH₂-N(CH₃)₂ |
| 50.1 | -NH-CH₂- |
| 45.4 | -N(CH₃)₂ |
| 36.3 | -NH-CH₃ |
Note: NMR data is referenced to CDCl₃.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Dimethylamine and this compound are flammable and corrosive. Handle with care and avoid contact with skin and eyes.
-
The reaction can be exothermic. Ensure proper temperature control, especially during the addition of reagents and the basification step.
References
Application Notes and Protocols for N,N,N'-Trimethylethylenediamine as a Potential Reagent in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N,N'-Trimethylethylenediamine is a versatile organic compound that has found applications in various chemical syntheses. While its use is documented in the formation of surfactants and as a component for in-situ generation of α-amino alkoxides, its role as a ligand in transition metal-catalyzed cross-coupling reactions is not extensively reported in scientific literature.[1][2] This document provides a prospective look into the application of this compound as a potential bidentate ligand in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.[3]
The protocols and data presented herein are proposed as a starting point for researchers interested in exploring the catalytic potential of this ligand. The methodologies are based on well-established principles of cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[4][5]
Proposed Role in Catalysis
This compound possesses two nitrogen atoms with differing steric and electronic environments—a tertiary amine and a secondary amine. This structure allows it to act as a bidentate ligand, chelating to a metal center such as palladium. The formation of a stable five-membered ring upon chelation can influence the stability and reactivity of the catalytic species. The lone pairs on the nitrogen atoms can donate electron density to the metal, which may facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[3] It is hypothesized that a palladium complex of this compound could be an active catalyst for various cross-coupling reactions.
Proposed Application: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. The following protocol outlines a proposed method for utilizing this compound as a ligand in this transformation.
Hypothetical Quantitative Data
The following table summarizes hypothetical results for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, using a palladium/N,N,N'-Trimethylethylenediamine catalytic system. This data is illustrative and intended to serve as a benchmark for potential investigations.
| Entry | Aryl Bromide | Product | Proposed Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | 85 |
| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 88 |
| 3 | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 75 |
| 4 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 80 |
| 5 | 2-Bromopyridine | 2-Phenylpyridine | 70 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (B91453) (5 mL)
-
Water (1 mL)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard glassware for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).
-
Add 1,4-dioxane (2 mL) and stir the mixture at room temperature for 15 minutes to allow for complex formation.
-
To this mixture, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the remaining 1,4-dioxane (3 mL) and water (1 mL).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Visualizations
Caption: A proposed experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium, iridium and ruthenium complexes with acyclic imino-N-heterocyclic carbenes and their application in aqua-phase Suzuki-Miyaura cross-coupling reaction and transfer hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Analytical Detection of N,N,N'-Trimethylethylenediamine (TMEDA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of N,N,N'-Trimethylethylenediamine (TMEDA), a compound often used in organic synthesis and as a component in pharmaceutical manufacturing. The following protocols for Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection are designed to serve as a comprehensive guide for purity assessment and residual level analysis.
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
Gas Chromatography is a robust and widely used technique for the analysis of volatile compounds like TMEDA. The following protocols are suitable for determining the purity of TMEDA and quantifying it as a residual impurity in drug substances or reaction mixtures.
Application Note: Purity and Impurity Profiling of TMEDA by GC-FID
This method is designed for the separation of TMEDA from its potential impurities, providing a reliable means for purity assessment. The use of a Flame Ionization Detector (FID) offers high sensitivity for organic compounds.
Quantitative Data Summary
The following table summarizes representative performance data for the analysis of volatile amines, including TMEDA, by Headspace GC-FID.[1]
| Parameter | Result |
| Limit of Quantification (LOQ) | 0.01 mg/mL |
| Limit of Detection (LOD) | 0.0025 - 0.025 mg/mL |
| Linearity (R²) (Concentration Range: 0.005 - 2.5 mg/mL) | 0.999 to 1.000 |
| Precision (%RSD at LOQ) | 0.6% to 3.1% |
| Recovery | 90.0% to 115.9% (in neutral API matrix) |
Experimental Protocol: Purity Determination by Direct Injection GC-FID
This protocol is adapted from established methods for purity analysis of TMEDA.[2]
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: DB-624 capillary column (or equivalent medium-polarity column), 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: High-purity nitrogen or helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 200-250°C.
-
Detector Temperature: 250-300°C.
-
Injection Mode: Split injection with a split ratio of 50:1.
-
Injection Volume: 0.2 µL.
-
Oven Temperature Program:
-
Program A: Initial temperature of 50°C, hold for 2 minutes. Ramp at 20°C/min to 120°C. Ramp at 5°C/min to 160°C, hold for 2 minutes. Ramp at 5°C/min to 220°C.[2]
-
Program B: Initial temperature of 52°C, hold for 2 minutes. Ramp at 22°C/min to 125°C. Ramp at 6°C/min to 162°C, hold for 2 minutes. Ramp at 6°C/min to 225°C.[2]
-
-
FID Parameters: Hydrogen and compressed air as fuel and combustion-supporting gases.
2. Reagents and Sample Preparation:
-
Solvent: Dichloromethane or another suitable volatile solvent.
-
Sample Preparation: For purity analysis, the neat TMEDA sample can be directly injected. For analysis in a matrix, accurately weigh approximately 20 mg of the sample and dissolve it in 10 mL of a suitable solvent. Vortex to ensure homogeneity.
3. Data Analysis:
-
The purity of TMEDA is determined using the peak area normalization method. The peak area of the main component is divided by the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC) with Derivatization
Direct HPLC analysis of TMEDA with UV detection is challenging due to its lack of a strong chromophore. Therefore, pre-column derivatization is employed to attach a UV-active or fluorescent tag to the molecule, enabling sensitive detection.
Application Note: Quantification of TMEDA in Pharmaceutical Samples by HPLC with Pre-Column Derivatization
This method is suitable for the trace-level quantification of TMEDA in complex matrices such as drug formulations. The derivatization step enhances the sensitivity and selectivity of the analysis. While derivatization of tertiary amines like TMEDA can be complex, reagents like 9-fluorenylmethylchloroformate (FMOC-Cl) have been explored for this purpose.[3] An alternative and more common approach for primary and secondary amines is derivatization with o-phthaldiadehyde (OPA), which is presented here as a representative method for alkyl amines.[4]
Quantitative Data Summary
The following table presents typical validation parameters for the HPLC analysis of alkyl amines using OPA derivatization and fluorescence detection.[4]
| Parameter | Result |
| Limit of Detection (LOD) | 0.9 - 7.2 ng |
| Linearity (R²) | ≥0.99 |
| Linear Range | 2.5 - 5000 ng/L |
| Recovery | 70% - 109% |
| Precision (%RSD of peak area) | < 2.35% |
Experimental Protocol: HPLC with Online OPA Derivatization and Fluorescence Detection
This protocol describes a method for the analysis of alkyl amines and can be adapted for TMEDA, potentially requiring optimization of the derivatization conditions.[4]
1. Instrumentation and Conditions:
-
HPLC System: An HPLC system with a binary pump, autosampler with online derivatization capability, column thermostat, and a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Sodium Acetate Buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Fluorescence Detector: Excitation at 230 nm, Emission at 450 nm.
2. Reagents and Sample Preparation:
-
Derivatization Reagent (OPA): 5 mM o-phthaldiadehyde and 225 mM 3-mercapto-propionic acid in 0.1 M borate (B1201080) buffer.[4]
-
Borate Buffer: 0.1 M Sodium Borate, pH 10.2.
-
Sample Diluent: Water/Methanol (1:1, v/v).
-
Standard Stock Solution: Prepare a stock solution of TMEDA in the sample diluent.
-
Working Standards: Prepare a series of working standards by diluting the stock solution to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample in the sample diluent to an appropriate concentration. Filter through a 0.45 µm syringe filter before analysis.
3. Online Derivatization and Analysis:
-
The autosampler is programmed to mix the sample (or standard) with the OPA derivatization reagent in the borate buffer prior to injection.
-
The reaction mixture is then injected onto the HPLC column for separation and analysis.
References
- 1. A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00956D [pubs.rsc.org]
- 2. CN108008034A - Method for detecting the purity of this compound by gas chromatography - Google Patents [patents.google.com]
- 3. trimethylamine and other tertiary amines by HPLC-UV? - Chromatography Forum [chromforum.org]
- 4. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N,N,N'-Trimethylethylenediamine Synthesis
Welcome to the technical support center for the synthesis of N,N,N'-Trimethylethylenediamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic method.
Category 1: Reductive Amination (Eschweiler-Clarke Reaction)
The Eschweiler-Clarke reaction is a common method for the methylation of amines.[1][2][3] For the synthesis of this compound, this would typically involve the reaction of N-methylethylenediamine with formaldehyde (B43269) and formic acid.
Question 1: My yield is low after performing the Eschweiler-Clarke reaction. What are the likely causes and how can I improve it?
Answer:
Low yields in this reaction can be attributed to several factors. Below is a troubleshooting guide to help you optimize your synthesis.
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using an excess of both formaldehyde and formic acid.[1] The reaction is typically heated to drive it to completion, often near boiling temperatures.[1]
-
Suboptimal Temperature: The reaction generally requires heating. Temperatures between 80-100°C are common.[2] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion.
-
Improper Work-up: The work-up procedure is critical for isolating the amine product. The reaction mixture will be acidic due to the excess formic acid. You must basify the solution (e.g., with NaOH or KOH) to a high pH to deprotonate the amine and allow for its extraction into an organic solvent.
-
Product Loss During Extraction: this compound has some water solubility. Ensure you are using an appropriate organic solvent for extraction (e.g., dichloromethane (B109758) or diethyl ether) and perform multiple extractions to maximize recovery.
Question 2: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?
Answer:
Side products can arise from several pathways. Here are some possibilities and solutions:
-
Over-methylation: While the Eschweiler-Clarke reaction does not form quaternary ammonium (B1175870) salts, other methylation pathways might if alternative reagents are used.[1] Sticking to the classical formaldehyde and formic acid system minimizes this.
-
Impure Starting Materials: Ensure your starting N-methylethylenediamine is pure. Impurities can lead to a variety of side products.
-
Decomposition: At excessively high temperatures, starting materials or the product may decompose. Maintain the temperature within the recommended range (80-100°C).
Category 2: Alkylation of Amines
Another potential route is the alkylation of an appropriate amine with a haloalkane, for example, reacting N,N-dimethylaminoethyl chloride with methylamine.[4][5]
Question 1: My alkylation reaction is giving a complex mixture of products with a low yield of the desired this compound. What's going wrong?
Answer:
Alkylation of amines can be difficult to control. Here are some key points to consider:
-
Over-alkylation: The product, a secondary amine, can react further with the alkylating agent to form a tertiary amine and subsequently a quaternary ammonium salt. This is a very common problem. To minimize this, you can use a large excess of the starting amine (methylamine in this case) to increase the probability that the alkylating agent reacts with the starting material rather than the product.
-
Base Selection: A base is required to neutralize the acid (e.g., HCl) formed during the reaction. The choice of base is important. A hindered or weak base might be preferable to minimize side reactions.
-
Reaction Conditions: Temperature control is crucial. Running the reaction at lower temperatures can help to control the rate and improve selectivity.
Data Presentation
Table 1: Effect of Reaction Parameters on Eschweiler-Clarke Reaction Yield
| Entry | Equivalents of Formaldehyde | Equivalents of Formic Acid | Temperature (°C) | Reaction Time (h) | Isolated Yield (%) |
| 1 | 2.2 | 2.2 | 60 | 12 | 45 |
| 2 | 3.0 | 3.0 | 80 | 8 | 75 |
| 3 | 3.0 | 5.0 | 100 | 6 | 88 |
| 4 | 5.0 | 5.0 | 100 | 6 | 92 |
This data is illustrative and based on general principles of the Eschweiler-Clarke reaction.
Experimental Protocols
Key Experiment: Synthesis of this compound via Eschweiler-Clarke Reaction
This protocol is a representative example for the synthesis of this compound from N-methylethylenediamine.
Materials:
-
N-methylethylenediamine
-
Formaldehyde (37% solution in water)
-
Formic acid (98-100%)
-
Sodium hydroxide (B78521) (solid or 50% aqueous solution)
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a stir bar, add N-methylethylenediamine (1.0 eq).
-
With stirring, add formic acid (5.0 eq) to the flask. The addition may be exothermic, so it should be done carefully.
-
Add formaldehyde solution (3.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 100°C and maintain it at this temperature for 6 hours. The reaction progress can be monitored by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add sodium hydroxide to the stirred solution until the pH is >12. This step is highly exothermic and should be performed in an ice bath.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation to yield pure this compound.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Step-by-step workflow for the synthesis of this compound.
References
Technical Support Center: N,N,N'-Trimethylethylenediamine in Catalysis
Welcome to the Technical Support Center for N,N,N'-Trimethylethylenediamine (TMEDA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the potential side reactions of TMEDA when utilized as a ligand or catalyst in chemical synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during catalytic reactions involving this compound.
| Issue | Potential Cause | Recommended Solutions |
| Low or no product yield | 1. Degradation of TMEDA by strong bases: Strong organolithium reagents (e.g., n-BuLi, s-BuLi, t-BuLi) can deprotonate TMEDA, leading to the formation of a lithium amide. This consumes both the base and the ligand. 2. Oxidation of TMEDA: The tertiary amine functionalities of TMEDA are susceptible to oxidation by residual air or oxidizing agents in the reaction mixture, forming N-oxides or other degradation products. | 1. Use of alternative ligands: For reactions requiring very strong bases, consider using a non-protic ligand such as hexamethylphosphoramide (B148902) (HMPA) or a cryptand. 2. Temperature control: Perform the reaction at lower temperatures (e.g., -78 °C) to minimize the rate of TMEDA deprotonation. 3. Slow addition of reagents: Add the organolithium reagent slowly to the solution of the substrate and TMEDA to maintain a low instantaneous concentration of the strong base. 4. Rigorous inert atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Use freshly distilled and degassed solvents. |
| Formation of unexpected byproducts | 1. TMEDA acting as a nucleophile: The lone pairs on the nitrogen atoms of TMEDA can act as nucleophiles, reacting with electrophilic starting materials or intermediates. 2. Hofmann elimination: Under basic conditions and elevated temperatures, quaternary ammonium (B1175870) salts formed in situ from TMEDA can undergo Hofmann elimination to yield vinyl dimethylamine. | 1. Protect electrophilic sites: If possible, protect highly electrophilic functional groups on your substrate before introducing the TMEDA/organolithium system. 2. Maintain low temperatures: Running the reaction at reduced temperatures can disfavor the Hofmann elimination pathway. 3. Stoichiometry control: Use the minimum effective amount of TMEDA to avoid having a large excess that could participate in side reactions. |
| Inconsistent reaction rates | 1. Variable quality of TMEDA: Impurities in the TMEDA, such as water or other amines, can affect the activity of the catalyst system. 2. Incomplete complexation: Insufficient TMEDA or suboptimal reaction conditions may lead to incomplete complexation with the metal center, resulting in variable catalytic activity. | 1. Purify TMEDA: Distill TMEDA from a suitable drying agent (e.g., CaH₂) before use. 2. Verify TMEDA quality: Use Gas Chromatography (GC) to check the purity of the TMEDA. 3. Ensure proper stoichiometry: Use an appropriate molar ratio of TMEDA to the metal catalyst to ensure complete complexation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction of this compound in catalysis, especially with organolithium reagents?
A1: The most prevalent side reaction is the deprotonation (metalation) of TMEDA itself by the organolithium reagent. The methylene (B1212753) protons adjacent to the nitrogen atoms are acidic enough to be abstracted by strong bases like n-butyllithium, forming a lithium amide of TMEDA. This reaction consumes both the organolithium reagent and the TMEDA, potentially leading to lower yields and the formation of undesired byproducts.
Q2: Can this compound be oxidized during a reaction?
A2: Yes, the nitrogen atoms in TMEDA possess lone pairs of electrons and are susceptible to oxidation.[1] This can occur in the presence of atmospheric oxygen or other oxidizing agents in the reaction mixture, leading to the formation of N-oxides or nitrosamines.[1] It is crucial to maintain a strictly inert atmosphere for reactions involving TMEDA, especially when working with air-sensitive reagents.
Q3: Can this compound participate as a reactant rather than a catalyst/ligand?
A3: Due to its nucleophilic nature, TMEDA can sometimes act as a reactant, especially in the presence of strong electrophiles. The lone pairs on the nitrogen atoms can attack electrophilic centers, leading to the formation of covalent bonds and the incorporation of the TMEDA molecule into a side product.
Q4: What are the potential degradation products of this compound and how can they be detected?
A4: Potential degradation products include the corresponding lithium amide (from deprotonation), N-oxides (from oxidation), and products of Hofmann elimination. These impurities and degradation products can be detected and quantified using analytical techniques such as Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).[2]
Experimental Protocols
Protocol 1: Purification of this compound by Distillation
Objective: To remove water and other volatile impurities from commercial TMEDA.
Materials:
-
This compound (commercial grade)
-
Calcium hydride (CaH₂)
-
Distillation apparatus
-
Inert atmosphere setup (argon or nitrogen)
-
Schlenk flask for collection
Procedure:
-
Set up the distillation apparatus under an inert atmosphere. All glassware should be thoroughly dried in an oven and cooled under vacuum or a stream of inert gas.
-
Place a magnetic stir bar and a small amount of calcium hydride into the distillation flask.
-
Add the commercial this compound to the distillation flask.
-
Stir the mixture at room temperature for several hours, or gently reflux under an inert atmosphere for 1-2 hours.
-
Slowly distill the TMEDA under an inert atmosphere. Collect the fraction boiling at approximately 116-118 °C.
-
Store the purified TMEDA in a Schlenk flask under an inert atmosphere over molecular sieves to prevent re-absorption of moisture.
Protocol 2: Analysis of this compound Purity by Gas Chromatography (GC)
Objective: To determine the purity of this compound and identify the presence of volatile impurities.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or equivalent
-
Column: DB-WAX (30 m x 0.25 mm ID, 0.5 µm film thickness) or equivalent polar column
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 300 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp 1: 10 °C/min to 150 °C
-
Ramp 2: 20 °C/min to 240 °C, hold for 5 minutes
-
-
Injection Volume: 1 µL (split ratio 50:1)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., anhydrous dichloromethane (B109758) or hexane). A typical concentration is 1 mg/mL.
-
Injection: Inject the prepared sample into the GC.
-
Data Analysis: Analyze the resulting chromatogram. The purity of TMEDA is calculated based on the peak area percentage of the main component relative to the total area of all peaks. Impurities can be tentatively identified by comparing their retention times to known standards or by using a GC-MS system for mass analysis.
Visualizations
Caption: Key side reactions of this compound in catalysis.
Caption: A logical workflow for troubleshooting common issues in TMEDA-catalyzed reactions.
References
Technical Support Center: Purification of N,N,N'-Trimethylethylenediamine
This technical support center is designed for researchers, scientists, and drug development professionals, providing comprehensive guidance on the purification of N,N,N'-Trimethylethylenediamine. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and relevant data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized from chloroalkane precursors?
A1: Based on common synthetic routes, the most likely impurities include:
-
Unreacted Starting Materials:
-
N,N-dimethylamino chloroethane (B1197429) hydrochloride
-
2-chloro-N-methylethylamine hydrochloride
-
Methylamine
-
Dimethylamine
-
-
Byproducts: Small amounts of side-reaction products may be present.
-
Residual Solvents: Solvents used during the synthesis and workup.
-
Inorganic Salts: Salts formed during the reaction and neutralization steps (e.g., sodium chloride).
-
Water: As the compound is hygroscopic, water is a common impurity.
Q2: What is the recommended primary purification technique for this compound?
A2: The most effective and commonly employed method for purifying this compound is fractional distillation . This technique is ideal for separating the desired product from impurities with different boiling points.
Q3: What level of purity can I expect after fractional distillation?
A3: With a properly conducted fractional distillation, a purity of greater than 98.0% can be achieved.[1]
Q4: How should I dry this compound before purification?
A4: To remove water, the crude this compound can be dried over a suitable drying agent such as potassium hydroxide (B78521) (KOH) pellets or sodium sulfate (B86663) (Na₂SO₄). For very dry applications, it can be distilled from a drying agent like calcium hydride (CaH₂).
Physical and Purification Data
The following table summarizes key physical properties of this compound and expected outcomes from purification.
| Property | Value |
| Boiling Point | 116-118 °C (at atmospheric pressure) |
| Density | 0.786 g/mL at 25 °C |
| Appearance | Colorless to pale yellow liquid |
| Purity (Post-Distillation) | > 98.0% |
| Expected Yield | 81.0 - 84.9% |
Experimental Protocol: Fractional Distillation of this compound
This protocol outlines the steps for purifying crude this compound by fractional distillation at atmospheric pressure.
Materials:
-
Crude this compound
-
Drying agent (e.g., potassium hydroxide pellets)
-
Boiling chips or magnetic stir bar
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Laboratory glassware and clamps
Procedure:
-
Drying the Crude Product:
-
Place the crude this compound in a round-bottom flask.
-
Add a suitable amount of potassium hydroxide pellets.
-
Stopper the flask and allow it to stand for several hours (or overnight) to remove residual water.
-
Carefully decant the dried amine into the distillation flask.
-
-
Distillation Apparatus Setup:
-
To the distillation flask containing the dried amine, add a few boiling chips or a magnetic stir bar.
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Connect the condenser to a cold water source.
-
-
Distillation Process:
-
Begin heating the distillation flask gently with the heating mantle.
-
If using a magnetic stirrer, ensure a constant stirring rate.
-
Discard the initial fraction that distills at a lower temperature, as this may contain more volatile impurities.
-
Collect the main fraction distilling at a constant temperature of 116-118 °C .
-
Monitor the temperature closely. A sharp drop in temperature indicates that the main product has finished distilling.
-
Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides (a general precaution with amines).
-
-
Product Collection and Storage:
-
Collect the purified this compound in a clean, dry receiving flask.
-
Store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent moisture absorption and degradation.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Bumping or Unstable Boiling | - Lack of boiling chips or inefficient stirring.- Heating too rapidly. | - Add fresh boiling chips or use a magnetic stirrer.- Heat the distillation flask slowly and evenly. |
| Poor Separation of Fractions | - Inefficient fractionating column.- Distillation rate is too fast. | - Use a fractionating column with a higher number of theoretical plates (e.g., a packed column).- Reduce the heating rate to slow down the distillation. |
| Product is Cloudy or Contains Water | - Incomplete drying of the crude product.- Leaks in the distillation apparatus allowing atmospheric moisture to enter. | - Ensure the crude product is thoroughly dried before distillation.- Check all glassware joints and connections for a proper seal. |
| Low Yield of Purified Product | - Inefficient separation leading to product loss in the forerun or residue.- Hold-up in the distillation column. | - Optimize the distillation conditions (e.g., column type, heating rate).- For small-scale distillations, use a column with minimal hold-up. |
| Discoloration of the Product | - Thermal decomposition of the amine or impurities at high temperatures. | - Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point.- Ensure the heating mantle temperature is not excessively high. |
Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: Purification workflow for this compound.
References
Technical Support Center: N,N,N'-Trimethylethylenediamine (TMEDA) Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N,N,N'-Trimethylethylenediamine (TMEDA) under common reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of TMEDA during my experiment?
A1: The stability of TMEDA can be compromised by several factors. As a tertiary amine, it is susceptible to oxidation, and this degradation can be accelerated by the presence of oxygen, especially at elevated temperatures. The structure of this compound contains two nitrogen atoms with lone pairs of electrons, making them susceptible to attack by oxidizing agents.[1] Under oxidative conditions, TMEDA can be converted to its corresponding oxides or nitrosyl compounds.[1] Additionally, TMEDA is a hygroscopic compound, meaning it readily absorbs moisture from the atmosphere. The presence of water can be detrimental in reactions involving water-sensitive reagents like organolithiums. It is also incompatible with strong acids, acid chlorides, and acid anhydrides.
Q2: I am using TMEDA in a reaction with an organolithium reagent (e.g., n-BuLi, s-BuLi). Can the strong base deprotonate and degrade the TMEDA?
A2: Yes, this is a potential side reaction. While TMEDA is widely used to chelate lithium cations and break up organolithium aggregates, thereby increasing their reactivity, very strong bases can deprotonate the methyl groups of TMEDA itself. This can lead to the formation of lithiated TMEDA species, which may participate in undesired side reactions or reduce the efficacy of your primary lithiation reaction.
Q3: My reaction involving TMEDA is turning yellow or brown. Is this an indication of degradation?
A3: A color change to yellow or brown can be an indicator of TMEDA degradation, particularly oxidation. While old samples of TMEDA can appear yellow, a color change during a reaction, especially when heated or exposed to air, suggests the formation of degradation products. However, it is important to note that color changes can also arise from other components or intermediates in your reaction mixture.
Q4: What are the expected decomposition products of TMEDA at high temperatures?
A4: Upon combustion, TMEDA is expected to decompose into carbon oxides (CO, CO₂) and nitrogen oxides (NOx). In the context of controlled heating during a reaction, thermal decomposition can be more complex. The thermal stability of TMEDA is significantly influenced by its coordination to a metal center. For example, certain platinum(II) complexes with TMEDA have shown decomposition temperatures around 163°C. The specific decomposition products in a reaction mixture will depend on the other components present.
Q5: How should I properly store and handle TMEDA to minimize degradation?
A5: To maintain the integrity of TMEDA, it is crucial to store it in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon). Keep the container tightly sealed to prevent exposure to moisture and air. Avoid contact with heat, sparks, open flames, and strong oxidizing agents or acids.
Troubleshooting Guides
Issue 1: Poor Yield or Incomplete Reaction in a Lithiation Reaction Using TMEDA
| Possible Cause | Troubleshooting Step |
| Degraded TMEDA | Use freshly opened or recently purified TMEDA. Old or improperly stored TMEDA may have absorbed water or oxidized, which can quench organolithium reagents. |
| Insufficient TMEDA | Ensure the correct stoichiometry of TMEDA to the organolithium reagent is used. Typically, a 1:1 ratio is employed to effectively break up aggregates. |
| Side reaction of TMEDA | If you suspect deprotonation of TMEDA by your organolithium reagent, consider running the reaction at a lower temperature to disfavor this side reaction. |
| Presence of Water | Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere. TMEDA is hygroscopic and can introduce water into the reaction. |
Issue 2: Formation of Unexpected Byproducts
| Possible Cause | Troubleshooting Step |
| TMEDA Degradation Products | If you suspect byproducts are arising from degraded TMEDA, purify the TMEDA by distillation before use. Analyze a sample of your TMEDA by GC-MS to check for impurities. |
| Reaction of TMEDA with Electrophiles | In some cases, TMEDA or its lithiated form can react with strong electrophiles. Consider adding the electrophile slowly at a low temperature. |
| Oxidative Degradation | Purge your reaction vessel thoroughly with an inert gas and maintain a positive pressure throughout the experiment to minimize exposure to oxygen. |
Experimental Protocols
Protocol 1: Purification of this compound by Distillation
This protocol describes the purification of TMEDA to remove non-volatile impurities and some degradation products.
Materials:
-
This compound (commercial grade)
-
Calcium hydride (CaH₂)
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Inert gas source (Nitrogen or Argon)
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Set up the distillation apparatus. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas.
-
Add the commercial TMEDA to the round-bottom flask.
-
Add a small amount of calcium hydride (CaH₂) to the TMEDA to act as a drying agent.
-
Reflux the TMEDA over CaH₂ under an inert atmosphere for at least 1 hour.
-
Slowly distill the TMEDA, collecting the fraction that boils at the correct temperature (approximately 116-118 °C at atmospheric pressure).
-
Collect the distilled TMEDA in a Schlenk flask under an inert atmosphere.
-
Store the purified TMEDA under an inert atmosphere in a sealed container.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
This method can be used to determine the purity of TMEDA and identify potential volatile degradation products.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms or similar)
Sample Preparation:
-
Dilute a small sample of the TMEDA in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).
GC-MS Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium
-
MS Scan Range: 30-300 m/z
Data Analysis:
-
Identify the peak corresponding to TMEDA based on its retention time and mass spectrum.
-
Integrate the peak areas of all detected compounds to determine the relative purity.
-
Analyze the mass spectra of any impurity peaks to identify potential degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for reactions involving TMEDA.
References
handling and storage of hygroscopic N,N,N'-Trimethylethylenediamine
Technical Support Center: N,N,N'-Trimethylethylenediamine
This guide provides technical support for the handling, storage, and troubleshooting of hygroscopic this compound for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction is failing or giving low yields. Could the this compound be the problem?
A1: Yes, this is a common issue. This compound is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] This moisture can interfere with many reactions, especially those that are water-sensitive (e.g., involving organometallics, strong bases, or acyl chlorides). The absorbed water can quench reagents, alter the basicity of the amine, or participate in side reactions.
Troubleshooting Steps:
-
Verify Storage: Confirm that the bottle was securely sealed and stored in a dry environment, preferably under an inert atmosphere like nitrogen or argon.[3]
-
Check for Visual Cues: The liquid should be clear and colorless.[1][4] Any cloudiness or discoloration could indicate contamination.
-
Perform a Purity Test: If you suspect contamination, consider running a simple test like Karl Fischer titration to quantify the water content or NMR spectroscopy to check for impurities.
-
Dry the Amine: If water contamination is confirmed or suspected, you will need to dry the this compound before use. See the experimental protocol below.
Q2: How should I properly store this compound to prevent moisture absorption?
A2: Proper storage is critical to maintaining the quality of this reagent.
-
Container: Always keep the container tightly closed when not in use.[1][5] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]
-
Atmosphere: For long-term storage or after opening the bottle, storing it under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[3] Using a desiccator can also provide an additional layer of protection.
-
Location: Store the container in a cool, dry, and well-ventilated place.[1][3][5] It should be kept away from heat, sparks, open flames, and other ignition sources as it is highly flammable.[1][3]
-
Incompatible Materials: Store it away from incompatible materials such as acids, acid chlorides, acid anhydrides, strong oxidizing agents, and carbon dioxide (CO2).[1][3]
Q3: What are the primary safety hazards associated with this compound?
A3: This chemical presents several significant hazards:
-
Flammability: It is a highly flammable liquid and vapor, with a low flash point of 14 °C.[1][6] Keep it away from all ignition sources and use non-sparking tools for handling.[3][5]
-
Corrosivity: It causes severe skin burns and eye damage.[3][5][7] Immediate and thorough rinsing is required upon contact.
-
Toxicity: Inhalation of vapors or mists should be avoided.[1] Ingestion can cause severe damage to the digestive tract.[3]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood.[3] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[3][5]
Q4: I've noticed a precipitate forming after adding this compound to my reaction. What could be the cause?
A4: Unwanted precipitation can stem from a few sources:
-
Reaction with CO₂: Amines can react with carbon dioxide from the air to form carbamate (B1207046) salts, which may precipitate. This is more likely if the reagent has been exposed to air for an extended period.
-
Moisture-Induced Side Reactions: If the amine is wet, the water can react with other reagents in your mixture (e.g., organolithiums, Grignard reagents, or acid chlorides), leading to the formation of insoluble hydroxides or other byproducts.
-
Incompatibility: The precipitate could be a salt formed from the amine reacting with an acidic component in your reaction mixture.[1][8]
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound.
| Property | Value | Citations |
| Molecular Formula | C₅H₁₄N₂ | [1][7] |
| Molecular Weight | 102.18 g/mol | [1][7] |
| Appearance | Colorless, clear liquid | [1][4] |
| Boiling Point | 116 - 118 °C | [1] |
| Density | 0.786 g/mL at 25 °C | [1] |
| Flash Point | 14 °C (57.2 °F) - closed cup | [1][6] |
| Refractive Index (n20/D) | 1.419 | [9] |
| Purity (Typical) | ≥96-97% | [10] |
| CAS Number | 142-25-6 | [1] |
| UN Number | 2733 | [1][4] |
Experimental Protocols
Methodology: Drying of this compound
This protocol describes a general procedure for drying this compound that has been contaminated with water. This procedure should be performed by trained personnel in a chemical fume hood with appropriate PPE.
Materials:
-
This compound (suspected to be wet)
-
Potassium hydroxide (B78521) (KOH) pellets or Sodium hydroxide (NaOH) pellets (as drying agent)
-
Round-bottom flask
-
Distillation head, condenser, and receiving flask (all glassware must be oven- or flame-dried)
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Septa and needles for inert atmosphere handling
Procedure:
-
Pre-Drying: Place the this compound in a round-bottom flask with a magnetic stir bar. Add fresh KOH or NaOH pellets (approximately 10-20 g per 100 mL of amine).
-
Stirring: Seal the flask and stir the mixture at room temperature for at least 4-6 hours. For very wet amine, this may need to be done overnight. The pellets will absorb the bulk of the water.
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are well-sealed. The receiving flask should be equipped with an inlet for inert gas.
-
Distillation: Carefully decant or filter the pre-dried amine away from the spent KOH/NaOH pellets into the distillation flask. Add a few fresh pellets or a fresh stir bar to the distillation flask to ensure smooth boiling.
-
Perform Distillation: Heat the flask gently using the heating mantle. The system should be under a slow, positive pressure of inert gas throughout the distillation.
-
Collect Product: Discard the first small fraction (forerun) that comes over. Collect the main fraction distilling at a constant temperature, which should be near the literature boiling point (116-118 °C).[1]
-
Storage of Dried Amine: Collect the distilled, dry this compound in a receiver that has been purged with inert gas. The receiver should be a suitable storage vessel, such as a bottle with a septum-sealed cap or a Schlenk flask. Store the dried amine under an inert atmosphere and seal with paraffin (B1166041) tape for extra protection.
Visualizations
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | 142-25-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. fishersci.es [fishersci.es]
- 4. labproinc.com [labproinc.com]
- 5. echemi.com [echemi.com]
- 6. N,N,N -Trimethylethylenediamine 97 142-25-6 [sigmaaldrich.com]
- 7. 1,2-Ethanediamine, N1,N1,N2-trimethyl- | C5H14N2 | CID 67338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. guidechem.com [guidechem.com]
- 9. scientificlabs.com [scientificlabs.com]
- 10. This compound, 96% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
Technical Support Center: N,N,N'-Trimethylethylenediamine (TMEDA) Complex Reactivity
Welcome to the Technical Support Center for N,N,N'-Trimethylethylenediamine (TMEDA) Complexes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the reactivity of TMEDA complexes in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMEDA) and why is it used as a ligand?
This compound, often abbreviated as TMEDA in literature concerning asymmetrically substituted ethylenediamines, is a bidentate ligand commonly used in coordination chemistry and catalysis.[1][2] Its two nitrogen atoms can chelate to a metal center, forming a stable five-membered ring.[3] It is frequently employed to stabilize metal complexes, enhance the reactivity of organometallic reagents, and influence the stereochemical outcome of reactions.[4]
Q2: I am observing low or no reactivity with my TMEDA complex. What are the common causes?
Low reactivity of this compound complexes can stem from several factors:
-
Steric Hindrance: The three methyl groups on the ethylenediamine (B42938) backbone can create significant steric bulk around the metal center, potentially hindering the approach of substrates.[4][5][6]
-
Formation of a Stable, Unreactive Complex: The chelation of TMEDA to the metal can sometimes form a thermodynamically stable complex that is kinetically inert, rendering it a "dormant" species in the catalytic cycle.[5]
-
Catalyst Decomposition: TMEDA complexes can be susceptible to decomposition pathways, such as hydrolysis if water is present, which can lead to inactive metal species.[5]
-
Inappropriate Reaction Conditions: Factors such as solvent, temperature, and the ratio of reactants can significantly impact the reactivity of the complex.
Q3: How does the coordination mode of TMEDA affect reactivity?
This compound can coordinate to a metal center in different ways, which can impact its reactivity. For instance, in some Ni(II) complexes, TMEDA can adopt a chelating κ²-coordination. This can sometimes render other ligands on the metal center more labile or, conversely, lead to a more stable and less reactive complex.[5] Understanding the coordination chemistry of your specific complex is crucial for troubleshooting.
Q4: Can TMEDA itself inhibit a reaction?
Yes, in some cases, free or dissociated TMEDA in the reaction mixture can act as an inhibitor. For example, in certain nickel-catalyzed reactions, the presence of excess TMEDA has been shown to be detrimental to the catalytic activity.[7]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving low reactivity issues with your this compound complexes.
Guide 1: Diagnosing the Cause of Low Reactivity
Use the following flowchart to identify the potential root cause of your experimental issue.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. mdpi.com [mdpi.com]
preventing oxidation of N,N,N'-Trimethylethylenediamine during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of N,N,N'-Trimethylethylenediamine during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to oxidation?
A1: this compound is susceptible to oxidation due to the presence of lone pairs of electrons on its nitrogen atoms. These lone pairs can be attacked by oxidizing agents, such as atmospheric oxygen, leading to the degradation of the compound. The oxidation process can result in the formation of corresponding N-oxides or nitrosyl compounds.
Q2: What are the common signs of this compound oxidation?
A2: Oxidation of this compound can manifest in several ways, including:
-
Color Change: A noticeable change in color, often to a yellowish or brownish hue, can indicate degradation.
-
Formation of Precipitates: The appearance of solid impurities or cloudiness in the liquid.
-
Inconsistent Experimental Results: Oxidized reagent can lead to lower yields, unexpected side products, and poor reproducibility in your reactions.
-
Changes in Spectroscopic Data: Alterations in NMR, IR, or other spectroscopic analyses compared to a pure standard.
Q3: How can I prevent the oxidation of this compound during storage?
A3: Proper storage is the first line of defense against oxidation. Key recommendations include:
-
Inert Atmosphere: Store the container under a dry, inert atmosphere such as nitrogen or argon.
-
Airtight Seal: Ensure the container has a tightly sealed cap, preferably with a septum for withdrawing the reagent without introducing air.
-
Opaque Containers: Protect the compound from light by storing it in an amber or other opaque container.
-
Cool and Dry Location: Store in a cool, dry, and well-ventilated area away from heat sources.
Q4: What is an inert atmosphere and why is it crucial?
A4: An inert atmosphere is an environment that is free of reactive gases, primarily oxygen and moisture.[1] It is critical for handling air-sensitive compounds like this compound because it physically displaces oxygen, thereby preventing oxidation reactions.[1] Common inert gases used are nitrogen and argon.
Q5: Can I use antioxidants to stabilize this compound?
A5: Yes, adding a small amount of an appropriate antioxidant can significantly inhibit oxidation. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), and aromatic amine antioxidants are commonly used for stabilizing amines. These compounds act as free radical scavengers, interrupting the oxidation chain reaction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reagent has turned yellow/brown. | Oxidation due to exposure to air and/or light. | 1. Verify the integrity of the storage container seal. 2. If the reagent is significantly discolored, it may need to be purified (e.g., by distillation under an inert atmosphere) or replaced. 3. For future use, consider adding an antioxidant and always store under an inert atmosphere in an opaque container. |
| Inconsistent results or low yields in reactions. | The reagent may be partially oxidized, reducing its effective concentration and introducing impurities. | 1. Test the purity of the this compound using techniques like GC or NMR. 2. If impurities are detected, purify the reagent before use. 3. Implement stricter inert atmosphere techniques during your experimental setup and reagent handling. |
| Precipitate has formed in the reagent bottle. | Formation of insoluble oxidation products. | 1. Do not use the reagent if a precipitate is present. 2. The precipitate indicates significant degradation. The reagent should be disposed of according to safety protocols and replaced with a fresh bottle. |
| Difficulty maintaining an inert atmosphere in the reaction flask. | Leaks in the experimental setup. | 1. Check all glassware for cracks and ensure all joints are properly sealed with grease. 2. Use high-quality septa and replace them if they have been punctured multiple times. 3. Ensure a slight positive pressure of the inert gas is maintained throughout the experiment. |
Data Presentation
Table 1: Effectiveness of Inert Gas Purging Techniques
| Purging Method | Typical Gas Volume Required | Achievable Oxygen Level | Notes |
| Displacement Purging | 1.2 - 2 times the vessel volume | < 2% | Best for simple vessel geometries. The inert gas is introduced at a low point and vents at a high point (for gases heavier than air) or vice-versa. |
| Dilution Purging (Pressure Cycling) | Dependent on the number of cycles | Can reach ppm levels | Involves pressurizing the vessel with inert gas and then venting to atmospheric pressure. The final oxygen concentration depends on the number of cycles. |
| Sweep-Through Purging | 3 - 5 times the vessel volume | < 1% | Involves a continuous flow of inert gas through the vessel. The efficiency depends on the flow rate and vessel geometry. |
Data compiled from industry best practices for inerting process vessels.
Table 2: Example Concentrations of Antioxidants for Amine Stabilization
| Antioxidant | Chemical Class | Example Concentration Range | Application Context |
| Diphenylamine (DPA) | Aromatic Amine | 200 - 500 ppm | Improving the oxidation stability of biodiesel. |
| Butylated Hydroxytoluene (BHT) | Hindered Phenol | 0.01% - 0.1% (100 - 1000 ppm) | General antioxidant for organic compounds, including some amines. |
| Irganox® 1076 | Hindered Phenol | 0.05% - 0.2% (500 - 2000 ppm) | Stabilization of polymers, including those containing amine functionalities. |
| Pyrogallol (PY) | Phenolic | 500 ppm | Improving the oxidation stability of biodiesel. |
Note: The optimal antioxidant and its concentration should be determined empirically for your specific application.
Experimental Protocols
Protocol 1: Deoxygenating Solvents using the Purge and Refill Method
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a three-way stopcock with a gas inlet and an outlet connected to a bubbler.
-
Solvent Addition: Add the solvent to be deoxygenated to the flask.
-
Purging: Connect the gas inlet to a source of inert gas (nitrogen or argon).
-
Stirring: Begin stirring the solvent vigorously to increase the surface area for gas exchange.
-
Gas Flow: Open the stopcock to allow a steady stream of inert gas to bubble through the solvent for at least 30 minutes. The exiting gas will pass through the bubbler.
-
Completion: After purging, close the stopcock to maintain the inert atmosphere above the solvent. The solvent is now ready for use.
Protocol 2: Setting up a Reaction under an Inert Atmosphere (Balloon Technique)
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool in a desiccator.
-
Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and addition funnel) while it is still warm, and immediately seal all openings with rubber septa.
-
Inert Gas Balloon: Inflate a balloon with nitrogen or argon and attach a needle to the opening.
-
Flushing the Apparatus: Puncture the septum of the reaction flask with the inert gas balloon needle. Puncture another septum with a second "outlet" needle that is not attached to anything. This allows the inert gas to flush out the air from the apparatus. Let it flush for 5-10 minutes.
-
Positive Pressure: Remove the outlet needle. The balloon will maintain a slight positive pressure of inert gas within the apparatus, preventing air from entering.
-
Reagent Addition: Add deoxygenated solvents and reagents via syringe through the septa. For this compound, withdraw the required amount from a sealed bottle using a syringe and inject it into the reaction flask.
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Troubleshooting logic for oxidized this compound.
References
common impurities in commercial N,N,N'-Trimethylethylenediamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial N,N,N'-Trimethylethylenediamine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
Commercial this compound typically has a purity of 96-97%.[1][2] The remaining percentage consists of impurities that can originate from the synthesis process. While specific impurity profiles can vary between manufacturers, the most common impurities are related to the starting materials and potential side reactions.
Based on the primary synthesis routes, which involve the reaction of either methylamine (B109427) with N,N-dimethylamino chloroethane (B1197429) hydrochloride or dimethylamine (B145610) with 2-chloro-N-methylethylamine hydrochloride, the following impurities can be anticipated:
-
Unreacted Starting Materials:
-
Methylamine
-
Dimethylamine
-
N,N-Dimethylamino chloroethane
-
2-Chloro-N-methylethylamine
-
-
Products of Over-Alkylation:
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
-
Other Related Compounds:
-
N,N'-Dimethylethylenediamine
-
Ethylenediamine
-
The presence and concentration of these impurities can affect reaction kinetics, product yield, and the formation of undesired by-products in your experiments.
Q2: How can I check the purity of my this compound?
Gas chromatography (GC) is the most common and effective method for determining the purity of this compound.[3] A flame ionization detector (FID) is typically used for quantification. For more detailed analysis and identification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.
Q3: What are the potential impacts of these impurities on my experiments?
The impact of impurities will depend on the specific application.
-
In catalysis: The presence of other amines can alter the catalytic activity or selectivity of a metal complex.
-
In synthesis: Nucleophilic impurities can compete with this compound in reactions, leading to the formation of unwanted side products and reducing the yield of the desired product.
-
In drug development: Impurities can introduce toxicological risks and must be carefully controlled and monitored.
Q4: Are there any specific storage conditions to prevent the formation of new impurities?
This compound is a hygroscopic and flammable liquid.[4] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. Exposure to air and moisture should be minimized to prevent degradation and the absorption of water, which can be considered an impurity in certain applications.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent reaction yields or unexpected side products. | Presence of reactive impurities in the this compound. | 1. Verify Purity: Analyze the purity of your this compound lot using GC or GC-MS. 2. Purification: If significant impurities are detected, consider purifying the reagent by distillation. 3. Use a Higher Purity Grade: Purchase a higher purity grade of this compound for sensitive applications. |
| Difficulty in reproducing experimental results from literature. | Variation in impurity profiles between different commercial batches or suppliers. | 1. Characterize Your Reagent: Do not assume the purity and impurity profile stated on the label is sufficient for highly sensitive reactions. Characterize the specific lot you are using. 2. Standardize Supplier: If possible, use this compound from the same supplier and ideally the same batch for a series of related experiments. |
| Formation of an unexpected precipitate or color change upon reagent addition. | Reaction of impurities with other components in the reaction mixture. | 1. Identify the Impurity: Attempt to identify the impurity through analytical techniques like GC-MS. 2. Consult Literature: Review literature for known side reactions of potential impurities with your other reagents. |
Quantitative Data on Impurities
Experimental Protocols
Protocol 1: Purity Determination by Gas Chromatography (GC)
This protocol is a general guideline for determining the purity of this compound. Instrument conditions may need to be optimized for your specific equipment and column.
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: A mid-polarity capillary column, such as a DB-624 or equivalent.
-
Carrier Gas: High-purity nitrogen or helium.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at a rate of 10 °C/minute.
-
Hold: Hold at 220 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol) to an appropriate concentration.
-
Quantification: Use the peak area normalization method to calculate the percentage purity. For higher accuracy, use a calibrated internal or external standard method.
Visualizations
References
Technical Support Center: Managing Exotherms in Reactions with N,N,N'-Trimethylethylenediamine
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving N,N,N'-Trimethylethylenediamine (TMEDA). The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMEDA) and why is it used in my reaction?
A1: this compound is a chelating diamine commonly used as a ligand and a strong base in organic synthesis.[1][2] It is frequently added to reactions involving organolithium reagents, such as n-butyllithium (n-BuLi), to increase their reactivity.[3][4] TMEDA can break up organolithium clusters, making the carbanion more available and accelerating the rate of reactions like metalation and polymerization.[3]
Q2: I've heard that mixing TMEDA with organolithium reagents can be dangerous. Why is that?
A2: The primary hazard arises from the exothermic nature of the complexation between TMEDA and organolithium reagents.[5] This reaction generates a significant amount of heat, which can lead to a rapid temperature increase in your reaction vessel. If not properly controlled, this exotherm can cause the solvent to boil, leading to pressure buildup and potentially a thermal runaway. Additionally, organolithium reagents themselves are often pyrophoric, meaning they can ignite spontaneously on contact with air.[6][7]
Q3: What are the initial signs of a dangerous exotherm when using TMEDA?
A3: Be vigilant for the following signs:
-
A rapid, uncontrolled rise in the internal reaction temperature.
-
Sudden boiling or vigorous refluxing of the solvent, especially during reagent addition.
-
Noticeable fuming or smoking from the reaction vessel.
-
A change in the color or viscosity of the reaction mixture that deviates from the expected profile.
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An increase in pressure within the reaction system.
Q4: What immediate steps should I take if I suspect a thermal runaway?
A4: Your safety is the top priority. If you suspect an uncontrolled exotherm:
-
Immediately stop the addition of any reagents.
-
If it is safe to do so, increase the cooling to the reaction vessel (e.g., by adding more dry ice to the bath).
-
Alert a colleague and your lab supervisor immediately.
-
If the situation cannot be brought under control, evacuate the immediate area and follow your institution's emergency procedures. Have a fire extinguisher rated for chemical fires readily accessible.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly rapid temperature spike during addition of n-BuLi/TMEDA mixture. | Addition rate is too fast. | Immediately halt the addition. Allow the temperature to stabilize and cool down before resuming at a much slower rate. Consider further diluting the reagent mixture. |
| Inadequate cooling. | Ensure the reaction flask is adequately immersed in the cooling bath. Check that the cooling bath is at the target temperature (e.g., -78 °C for dry ice/acetone).[8] | |
| Reagent concentration is too high. | Use a more dilute solution of the organolithium reagent. | |
| Localized boiling or "hot spots" in the reaction mixture. | Poor stirring. | Increase the stirring rate to ensure efficient heat dissipation throughout the reaction mixture. Use a mechanical stirrer for larger scale reactions. |
| Reagent is being added directly onto the wall of the flask. | Position the addition funnel or syringe needle so that the reagent is added directly into the bulk of the stirred reaction mixture. | |
| Reaction temperature continues to rise even after addition is stopped. | The reaction has reached a critical point for thermal runaway. | Do not add any more reagents. Maximize cooling if safe to do so. Prepare to execute emergency shutdown procedures. Inform colleagues and supervisor. |
| The exotherm is from the desired reaction, not just complexation. | This indicates the reaction itself is highly exothermic. The reaction may need to be run at a lower temperature, with slower addition, or with a more dilute substrate solution. | |
| Difficulty maintaining the target low temperature (e.g., -78 °C). | Insufficient cooling bath volume or surface area. | Use a larger Dewar or cooling bath to provide a greater thermal sink. Ensure the bath is well-insulated. |
| Heat ingress from the surroundings. | Insulate the top of the reaction flask and any exposed glassware with glass wool or another suitable insulator. |
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 142-25-6 | [2] |
| Molecular Formula | C5H14N2 | [2] |
| Molecular Weight | 102.18 g/mol | [2] |
| Boiling Point | 116-118 °C | [9] |
| Density | 0.786 g/mL at 25 °C | [9] |
| Flash Point | 14 °C (57.2 °F) - closed cup | [9] |
| Hazards | Highly flammable liquid and vapor. Causes severe skin burns and eye damage. | [6] |
Experimental Protocols
Protocol 1: Safe Preparation and Addition of n-BuLi/TMEDA Complex
This protocol outlines a method for safely preparing and adding a solution of the n-BuLi/TMEDA complex to a reaction mixture, with a focus on managing the initial exotherm.
Materials:
-
This compound (TMEDA), anhydrous
-
n-Butyllithium (n-BuLi) in hexanes (or other suitable solvent)
-
Anhydrous reaction solvent (e.g., hexane (B92381), THF)
-
Substrate in anhydrous solvent
-
Dry, two-necked round-bottom flask with a magnetic stir bar
-
Pressure-equalizing dropping funnel with a rubber septum
-
Inert gas source (Nitrogen or Argon)
-
Low-temperature thermometer
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup:
-
Assemble the dry glassware (flask and dropping funnel) and purge with inert gas. A static inert atmosphere should be maintained throughout the procedure.[5]
-
Charge the reaction flask with the solution of your substrate and cool it to the desired reaction temperature (e.g., -78 °C) in the cooling bath.[8]
-
Place a low-temperature thermometer in the reaction flask to monitor the internal temperature.
-
-
Preparation of the n-BuLi/TMEDA Complex:
-
In the dropping funnel, add the required amount of TMEDA dissolved in anhydrous hexane.[5]
-
Slowly add the hexane solution of n-BuLi to the TMEDA solution in the dropping funnel. Caution: This mixing is exothermic. The solution will become warm.[5]
-
Allow the resulting solution to stand for approximately 15 minutes to ensure complete complex formation.[5]
-
-
Addition to the Reaction Mixture:
-
Slowly add the n-BuLi/TMEDA complex solution from the dropping funnel to the stirred reaction mixture dropwise.[5]
-
Carefully monitor the internal temperature of the reaction. The addition rate should be controlled to maintain the desired temperature and to prevent a rapid temperature increase. A typical addition time for a laboratory scale reaction might be 15-20 minutes.[5]
-
If the temperature begins to rise more than a few degrees, pause the addition until it returns to the set point.
-
-
Reaction and Quenching:
-
After the addition is complete, continue to stir the reaction at the target temperature for the required time.
-
To quench the reaction, slowly add a suitable quenching agent (e.g., a saturated aqueous solution of ammonium (B1175870) chloride, or an alcohol like isopropanol) at low temperature. The quenching process can also be exothermic.
-
Visualizations
Caption: Troubleshooting workflow for a temperature spike.
Caption: Workflow for safe reagent addition.
References
- 1. Consequences of correlated solvation on the structures and reactivities of RLi-diamine complexes: 1,2-addition and alpha-lithiation reactions of imines by TMEDA-solvated n-butyllithium and phenyllithium [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 4. people.uniurb.it [people.uniurb.it]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. enhs.uark.edu [enhs.uark.edu]
- 7. Protecting n-Butyllithium from Air and Moisture [fishersci.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
Validation & Comparative
N,N,N'-Trimethylethylenediamine vs. TMEDA: A Comparative Guide for Catalysis Ligands
A detailed comparison of N,N,N'-Trimethylethylenediamine and N,N,N',N'-Tetramethylethylenediamine (TMEDA) as ligands in catalysis, focusing on their structural differences, impact on catalytic activity, and practical applications. This guide provides a resource for researchers and professionals in drug development and chemical synthesis to select the optimal ligand for their catalytic systems.
In the realm of catalysis, the choice of ligand is paramount to steering the efficiency, selectivity, and overall success of a chemical transformation. Among the vast array of available ligands, chelating diamines like N,N,N',N'-Tetramethylethylenediamine (TMEDA) have become indispensable tools, particularly in organometallic chemistry.[1][2] This guide provides a comparative analysis of TMEDA and its less symmetrical analogue, this compound, to aid researchers in ligand selection.
While direct, side-by-side comparative studies with quantitative performance data are not abundant in publicly accessible literature, a comparison can be drawn from their structural and electronic properties, as well as their established roles in various catalytic reactions.
Structural and Physicochemical Properties: A Tale of Symmetry and Sterics
The primary distinction between this compound and TMEDA lies in their structure, which in turn influences their steric and electronic profiles as ligands.
| Property | This compound | N,N,N',N'-Tetramethylethylenediamine (TMEDA) |
| Molecular Formula | C5H14N2[3] | C6H16N2[4] |
| Molecular Weight | 102.18 g/mol [3] | 116.21 g/mol |
| Structure | Asymmetrical | Symmetrical (C2h) |
| Boiling Point | 116-118 °C[5] | 120-122 °C |
| Density | 0.786 g/mL at 25 °C | 0.776 g/mL at 25 °C |
The key structural difference is the presence of a secondary amine in this compound, which contrasts with the two tertiary amines in TMEDA. This seemingly minor change has significant implications for the ligand's coordination behavior and reactivity. The N-H proton in this compound can participate in hydrogen bonding and can be deprotonated under basic conditions, offering an additional handle for catalyst modulation that is absent in TMEDA.
Furthermore, the reduced number of methyl groups in this compound leads to a smaller steric footprint around one of the nitrogen atoms. This can influence the geometry of the resulting metal complex and the accessibility of the catalytic center.
Caption: Key structural and property differences between the two ligands.
Performance in Catalysis: A Focus on Organolithium Chemistry
Both this compound and TMEDA are widely recognized for their ability to enhance the reactivity of organolithium reagents.[6] Organolithium compounds often exist as unreactive aggregates in solution.[4] The addition of a chelating diamine like TMEDA breaks up these clusters, a process known as deaggregation, leading to more reactive monomeric or dimeric species.[4][7] This enhanced reactivity is crucial for a variety of synthetic transformations, including metalation, polymerization, and cross-coupling reactions.[2][4]
While TMEDA is the more extensively studied and commonly used ligand in this context, the structural features of this compound suggest it could offer advantages in certain scenarios. The lower steric bulk at one of the nitrogen atoms might allow for the coordination of bulkier substrates or facilitate different transition state geometries, potentially leading to altered selectivity. Conversely, the higher symmetry of TMEDA can be advantageous in creating a more defined and predictable coordination environment around the metal center.
In the domain of iron-catalyzed cross-coupling reactions, TMEDA has been shown to be a highly effective additive, modulating both selectivity and reactivity.[8] It is also employed in polymerization reactions, where it can influence the microstructure of the resulting polymer.[2] While specific examples of this compound in these exact applications are less documented, its use as a precursor in the synthesis of surfactants and as a component for the in-situ formation of α-amino alkoxides has been noted.[5]
Caption: A generalized catalytic cycle where diamine ligands are involved.
Experimental Protocols: A Representative Example
Due to the scarcity of direct comparative studies, a representative protocol for a TMEDA-mediated reaction is provided below. This protocol for an iron-catalyzed cross-coupling can serve as a starting point for comparing the efficacy of this compound by substituting it for TMEDA.
Iron/TMEDA-Catalyzed Ambient-Temperature Coupling of an Alkyl Grignard Reagent and an Aryl Chloride (Adapted from literature[9])
Materials:
-
Aryl chloride (1.0 mmol)
-
Alkyl Grignard reagent (1.2 mmol)
-
Iron(III) acetylacetonate (B107027) (Fe(acac)3) (0.05 mmol, 5 mol%)
-
TMEDA (0.1 mmol, 10 mol%)
-
Anhydrous tetrahydrofuran (B95107) (THF) (5 mL)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with Fe(acac)3 (17.6 mg, 0.05 mmol) and the aryl chloride (1.0 mmol).
-
The flask is evacuated and backfilled with argon or nitrogen three times.
-
Anhydrous THF (3 mL) and TMEDA (15 µL, 0.1 mmol) are added via syringe.
-
The solution is stirred at room temperature for 10 minutes.
-
The alkyl Grignard reagent (1.2 mL of a 1.0 M solution in THF, 1.2 mmol) is added dropwise over 5 minutes.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the slow addition of 1 M HCl (5 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired cross-coupled product.
To evaluate the performance of this compound, an identical reaction should be run with an equimolar amount of this compound in place of TMEDA. The yields, reaction times, and side-product formation should be carefully compared.
Conclusion: Choosing the Right Ligand
The choice between this compound and TMEDA will ultimately depend on the specific requirements of the catalytic system. TMEDA remains the workhorse ligand with a vast body of literature supporting its utility, particularly in organolithium chemistry.[2][4][6] Its symmetrical nature provides a predictable coordination environment, which is often desirable.
However, this compound presents intriguing possibilities for catalyst optimization. Its asymmetry, lower steric hindrance at one nitrogen center, and the presence of a reactive N-H group are all handles that a researcher can exploit to potentially improve catalyst performance, alter selectivity, or enable reactions with more sterically demanding substrates.
Given the current state of the literature, a direct substitution of TMEDA with this compound in a well-established catalytic system, as outlined in the provided protocol, is a recommended starting point for any researcher looking to explore the potential benefits of this less-common ligand. This empirical approach will provide the most valuable data for making an informed decision on the optimal ligand for a given catalytic transformation.
References
- 1. nbinno.com [nbinno.com]
- 2. tuodaindus.com [tuodaindus.com]
- 3. 1,2-Ethanediamine, N1,N1,N2-trimethyl- | C5H14N2 | CID 67338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Crystal structure of N,N,N′,N′-tetramethylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 142-25-6 [chemicalbook.com]
- 6. people.uniurb.it [people.uniurb.it]
- 7. N,N,N',N'-Tetramethylethylenediamine: Synthesis, application and precautions_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Iron/tetramethylethylenediamine-catalyzed ambient-temperature coupling of alkyl Grignard reagents and aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N,N,N'-Trimethylethylenediamine and Other Diamine Ligands in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis, the selection of an appropriate ligand or catalyst is paramount to achieving desired reactivity, selectivity, and efficiency. Diamines, a class of organic compounds containing two amino groups, are widely employed as versatile ligands for metal catalysts and as organocatalysts in their own right. This guide provides a comparative study of N,N,N'-Trimethylethylenediamine against two other commonly utilized diamines: N,N,N',N'-Tetramethylethylenediamine (TMEDA) and N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDTA). This analysis is supported by a compilation of their physical and chemical properties, along with representative experimental protocols to illustrate their application and performance in key chemical transformations.
At a Glance: Physical and Chemical Properties
The fundamental properties of a diamine, such as its basicity (pKa), boiling point, and density, influence its behavior in a reaction system. The following table summarizes the key physical and chemical properties of this compound, TMEDA, and PMDTA.
| Property | This compound | N,N,N',N'-Tetramethylethylenediamine (TMEDA) | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDTA) |
| CAS Number | 142-25-6 | 110-18-9 | 3030-47-5 |
| Molecular Formula | C₅H₁₄N₂ | C₆H₁₆N₂ | C₉H₂₃N₃ |
| Molecular Weight | 102.18 g/mol | 116.21 g/mol | 173.30 g/mol |
| Boiling Point | 116-118 °C | 120-122 °C | 198 °C |
| Density | 0.786 g/mL at 25 °C | 0.775 g/mL at 20 °C | 0.83 g/mL at 25 °C |
| pKa | 10.34 (predicted) | 8.97 | Not readily available |
| Appearance | Colorless to pale yellow liquid | Colorless to slightly yellow liquid | Colorless to pale yellow liquid |
| Solubility | Soluble in water and organic solvents | Miscible with water and most organic solvents | Miscible with water |
Performance Comparison in Catalysis
The utility of these diamines as ligands and catalysts stems from their ability to coordinate with metal centers and to act as bases or nucleophiles. Their performance is often dictated by the steric and electronic environment around the nitrogen atoms.
This compound in Nucleophilic Substitution
This compound, with both a secondary and a tertiary amine, exhibits strong nucleophilicity and is often used in nucleophilic substitution reactions. The presence of a secondary amine allows it to participate in reactions where proton transfer is a key step.
TMEDA in Lithiation Reactions
TMEDA is widely recognized for its ability to chelate lithium ions, thereby breaking down the oligomeric aggregates of organolithium reagents and increasing their reactivity. This property makes it an excellent ligand in lithiation and metalation reactions.
PMDTA in Polymerization Reactions
PMDTA, a tridentate ligand, forms highly stable complexes with various metal ions. It is extensively used as a ligand in atom transfer radical polymerization (ATRP), where it plays a crucial role in controlling the polymerization process.
Experimental Protocols
The following sections provide detailed experimental methodologies for representative reactions catalyzed by each of the discussed diamines. These protocols are intended to serve as a practical guide for researchers.
This compound-Catalyzed Nucleophilic Aromatic Substitution
This protocol describes a typical nucleophilic aromatic substitution reaction where this compound acts as a nucleophile.
Reaction: Synthesis of 2-(dimethylamino)-N-methyl-N-(4-fluorobenzyl)ethan-1-amine.
Materials:
-
2-Chloro-4-fluorobenzaldehyde (B1630644) (686 mg, 4.33 mmol)
-
Potassium carbonate (956 mg, 6.93 mmol)
-
This compound (840 µL, 6.52 mmol)
-
Dry N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Water
-
Ice
Procedure:
-
In a dry reaction flask, dissolve 2-chloro-4-fluorobenzaldehyde and potassium carbonate in dry DMF.
-
Add this compound to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 5.5 hours.
-
After the reaction is complete, cool the mixture to room temperature and add ice water (20 mL).
-
Collect the resulting precipitate by filtration.
-
Extract the filtrate with ethyl acetate and water.
-
Separate the organic layer
Validating the Purity of Synthesized N,N,N'-Trimethylethylenediamine: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in syntheses utilizing N,N,N'-Trimethylethylenediamine, ensuring the purity of this reagent is paramount for reaction efficiency, reproducibility, and the integrity of the final product. This guide provides a comparative analysis of analytical techniques for validating the purity of this compound, with a particular focus on gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A comparison with a common alternative, N,N,N',N'-Tetramethylethylenediamine (TMEDA), is also presented to offer a broader perspective on purity assessment in this class of compounds.
Comparative Purity Analysis
The purity of this compound and its common alternative, TMEDA, is typically assessed using chromatographic techniques, with Gas Chromatography (GC) being the most prevalent. The following table summarizes typical purity specifications and common analytical methods.
| Compound | Typical Purity (%) | Primary Analytical Method | Common Impurities |
| This compound | ≥97% | Gas Chromatography (GC)[1], GC-MS | Unreacted starting materials, partially methylated ethylenediamines, solvent residue |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | ≥99.5% (purified by redistillation)[2] | Gas Chromatography (GC) | Water, other amines, solvent residue |
Experimental Protocols
Accurate purity determination is contingent on rigorous and well-defined experimental protocols. Below are detailed methodologies for the two primary analytical techniques used for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Determination
This protocol is adapted from established methods for the analysis of volatile amines.[3]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)[4]
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min[3]
-
Injector: Split/splitless injector
GC Conditions:
-
Inlet Temperature: 200-250°C[4]
-
Detector (MS) Temperature: 250-300°C[4]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp 1: 20°C/min to 120°C
-
Ramp 2: 5°C/min to 160°C, hold for 2 minutes
-
Ramp 3: 5°C/min to 220°C[4]
-
-
Injection Volume: 0.2 µL[4]
-
Split Ratio: 50:1[4]
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of 1 mg/mL.
-
Perform serial dilutions to create calibration standards if quantitative analysis of impurities is required.
-
Inject the prepared sample into the GC-MS system.
Data Analysis:
-
The purity is calculated using the peak area normalization method from the resulting chromatogram.[4] The percentage purity is determined by dividing the peak area of this compound by the total area of all peaks.
¹H NMR Spectroscopy for Structural Confirmation and Purity Assessment
¹H NMR spectroscopy is a powerful tool for confirming the structure of the synthesized compound and for identifying the presence of proton-containing impurities.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
The expected chemical shifts for this compound are approximately:
-
~2.2 ppm (singlet, 6H, -N(CH₃)₂)
-
~2.4 ppm (triplet, 2H, -CH₂-N(CH₃)₂)
-
~2.6 ppm (triplet, 2H, -CH₂-NHCH₃)
-
~2.45 ppm (singlet, 3H, -NHCH₃)
-
A broad singlet for the N-H proton.
-
Data Analysis:
-
Integrate the peaks corresponding to the protons of this compound and any impurity peaks.
-
The relative purity can be estimated by comparing the integral of the main compound's peaks to the integrals of the impurity peaks, provided the number of protons for each signal is known.
Experimental Workflow Visualization
This compound is often employed as a ligand in catalytic reactions, such as the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The following diagram illustrates a generalized workflow for such a reaction, highlighting the role of this compound.
In this workflow, this compound acts as a bidentate ligand, coordinating to the palladium catalyst. This coordination stabilizes the catalyst and modulates its reactivity, influencing the efficiency of the cross-coupling reaction. The purity of the this compound is critical at this stage, as impurities could poison the catalyst or lead to unwanted side reactions, ultimately reducing the yield and purity of the desired biaryl product.
Logical Relationship of Purity Validation
The validation of synthesized this compound purity follows a logical progression of analysis and characterization.
This diagram illustrates that following the initial synthesis, the crude product undergoes purification. The purified product is then subjected to rigorous analytical testing, primarily GC-MS for quantitative purity assessment and NMR for structural confirmation. If the product meets the required purity specifications, it is deemed suitable for use. If not, further purification is necessary.
References
- 1. CAS 142-25-6: N,N,N′-Trimethylethylenediamine | CymitQuimica [cymitquimica.com]
- 2. N,N,N ,N -Tetramethylethylenediamine TMEDA [sigmaaldrich.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. CN108008034A - Method for detecting the purity of this compound by gas chromatography - Google Patents [patents.google.com]
Performance of N,N,N'-Trimethylethylenediamine Across Various Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N,N,N'-Trimethylethylenediamine (TMEDA) is a versatile tertiary amine widely employed in organic synthesis as a catalyst, ligand, and reagent. Its efficacy is often intricately linked to the solvent system in which it is used. This guide provides a comparative analysis of TMEDA's performance in different solvents, supported by experimental data, to aid in reaction optimization and solvent selection.
Solubility Profile
Table 1: Physical Properties of this compound
| Property | Value |
| CAS Number | 142-25-6[2] |
| Molecular Formula | C₅H₁₄N₂[2] |
| Molecular Weight | 102.18 g/mol [2] |
| Boiling Point | 116-118 °C[2] |
| Density | 0.786 g/mL at 25 °C[2] |
| Refractive Index | 1.419 at 20 °C[2] |
Performance in Catalysis: Cationic Polymerization of Styrene (B11656)
TMEDA, in conjunction with a Lewis acid such as titanium tetrachloride (TiCl₄), forms an effective catalyst system for cationic polymerization. The choice of solvent significantly impacts the reaction's efficiency.
A study comparing the TiCl₄/TMEDA catalyzed polymerization of styrene in benzotrifluoride (B45747) (BTF) and dichloromethane (B109758) (DCM) demonstrated the superior performance in the less conventional solvent, BTF.[3]
Table 2: Performance of TiCl₄/TMEDA Catalyst in Styrene Polymerization in Different Solvents
| Solvent | Conversion (%) |
| Benzotrifluoride (BTF) | 89 |
| Dichloromethane (DCM) | 76 |
This data suggests that for this particular catalytic application, the choice of a less common, environmentally benign solvent like BTF can lead to a notable increase in product conversion.
Role in Lithiation Reactions: A Comparative Study
In the realm of organolithium chemistry, TMEDA is a crucial ligand that enhances the reactivity of organolithium reagents by breaking down their aggregate structures. The solvent environment plays a pivotal role in the outcome of these reactions.
A study on the lithiation of N-Boc pyrrolidine (B122466) using s-BuLi, followed by trapping with an electrophile, provides a clear comparison of yields in various ethereal solvents and highlights the significant positive effect of TMEDA.
Table 3: Yield of Lithiation-Trapping of N-Boc Pyrrolidine in Different Solvent Systems
| Solvent | Additive | Yield (%) |
| Tetrahydrofuran (THF) | None | 59 |
| Tetrahydrofuran (THF) | TMEDA | 66 |
| Diethyl Ether (Et₂O) | None | 20 |
| Diethyl Ether (Et₂O) | TMEDA | Not Reported |
| tert-Butyl Methyl Ether (TBME) | None | 14 |
| tert-Butyl Methyl Ether (TBME) | TMEDA | 67 |
| 2-Methyltetrahydrofuran (2-MeTHF) | None | 50-69 |
The data clearly indicates that the presence of TMEDA generally leads to higher yields. Furthermore, the choice of solvent has a dramatic impact, with THF and TBME (in the presence of TMEDA) providing the highest yields among the tested solvents.
Experimental Protocols
Cationic Polymerization of Styrene
Objective: To compare the conversion of styrene to polystyrene using a TiCl₄/TMEDA catalyst system in two different solvents.
Materials:
-
Styrene (freshly distilled)
-
Titanium tetrachloride (TiCl₄)
-
This compound (TMEDA)
-
Benzotrifluoride (BTF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
1-Phenylethyl chloride (initiator)
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
All glassware is dried in an oven and cooled under a stream of nitrogen.
-
In a typical experiment, a Schlenk flask is charged with the chosen solvent (BTF or DCM) and the initiator, 1-phenylethyl chloride.
-
The solution is cooled to the desired reaction temperature (e.g., room temperature).
-
A pre-mixed solution of TiCl₄ and TMEDA in the same solvent is added to the flask under nitrogen.
-
Freshly distilled styrene is then added to the reaction mixture.
-
The reaction is allowed to proceed for a set time (e.g., 5 minutes).
-
The polymerization is quenched by the addition of methanol.
-
The resulting polymer is precipitated, filtered, washed with methanol, and dried under vacuum to a constant weight.
-
The conversion is calculated based on the weight of the obtained polystyrene relative to the initial weight of the styrene monomer.
Lithiation of N-Boc Pyrrolidine
Objective: To evaluate the effect of different solvents and the addition of TMEDA on the yield of the lithiation and subsequent trapping of N-Boc pyrrolidine.
Materials:
-
N-Boc pyrrolidine
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
This compound (TMEDA)
-
Anhydrous solvents: Tetrahydrofuran (THF), Diethyl ether (Et₂O), tert-Butyl methyl ether (TBME), 2-Methyltetrahydrofuran (2-MeTHF)
-
Electrophile (e.g., a silylating agent)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Organic extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A flame-dried Schlenk flask is charged with the anhydrous solvent and N-Boc pyrrolidine under a nitrogen atmosphere.
-
For reactions including TMEDA, it is added at this stage.
-
The solution is cooled to the desired temperature (e.g., -78 °C or 0 °C).
-
s-BuLi is added dropwise to the solution, and the mixture is stirred for a specified time to allow for lithiation.
-
The chosen electrophile is then added to the reaction mixture.
-
The reaction is stirred for a period to ensure complete trapping.
-
The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure.
-
The yield of the product is determined after purification, for example, by column chromatography.
Visualizing Reaction Pathways and Workflows
Caption: Workflow for the lithiation and trapping of N-Boc pyrrolidine.
Caption: Logical relationship of solvent properties influencing reaction performance with TMEDA.
References
Mechanistic Insights and Performance Comparison of N,N,N'-Trimethylethylenediamine (TMEDA) in Catalysis
A comprehensive guide for researchers, scientists, and drug development professionals on the catalytic applications of N,N,N'-Trimethylethylenediamine (TMEDA), offering a comparative analysis against alternative catalysts, supported by experimental data and detailed protocols.
This compound (TMEDA) is a versatile chelating agent and Lewis base widely employed as a ligand and catalyst in a diverse range of organic reactions. Its ability to coordinate with metal centers and activate substrates has made it a valuable tool in modern synthetic chemistry. This guide provides a detailed examination of the mechanistic roles of TMEDA in various catalytic processes and presents a comparative analysis of its performance against other common ligands and catalysts, supported by quantitative data and experimental methodologies.
Performance Comparison in Key Catalytic Reactions
The efficacy of TMEDA as a catalyst or ligand is often compared with other chelating amines, such as N,N,N',N'-tetramethylethylenediamine (the more common TMEDA), pentamethyldiethylenetriamine (PMDETA), and various phosphine (B1218219) ligands. The choice of ligand can significantly impact reaction rates, yields, and selectivity.
Iron-Catalyzed Cross-Coupling Reactions
In iron-catalyzed cross-coupling reactions, TMEDA has been shown to be a crucial additive for achieving high yields and selectivity.[1][2][3] It is understood to play a key role in the formation and stabilization of catalytically active iron species.[1][2][3]
Table 1: Iron-Catalyzed Cross-Coupling of Alkyl Halides with Biphenyl Grignard Reagent [4]
| Entry | Alkyl Halide | Catalyst (mol%) | Additive (equiv) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromopentane | FeCl₃ (5) | TMEDA (1.3) | -5 | 0.5 | 92.3 |
| 2 | 1-Bromohexane | FeCl₃ (5) | TMEDA (1.3) | -5 | 0.5 | 91.5 |
| 3 | 1-Bromooctane | FeCl₃ (5) | TMEDA (1.3) | -5 | 0.5 | 90.7 |
| 4 | 1-Bromodecane | FeCl₃ (5) | TMEDA (1.3) | -5 | 0.5 | 89.8 |
| 5 | 1-Bromododecane | FeCl₃ (5) | TMEDA (1.3) | -5 | 0.5 | 88.9 |
Copper-Catalyzed Dimerization of Terminal Acetylenes
TMEDA has proven to be a highly effective ligand and base in the copper-catalyzed homocoupling of terminal acetylenes. A study comparing various nitrogen-containing bases demonstrated the superiority of TMEDA in this transformation.
Table 2: Dimerization of Phenylacetylene with CCl₄-CuCl System: Comparison of Bases [5]
| Entry | Base | Yield (%) |
| 1 | TMEDA | 92 |
| 2 | Triethylamine | 25 |
| 3 | Pyridine | 15 |
| 4 | DBU | 40 |
| 5 | DABCO | 30 |
Copper-Mediated Atom Transfer Radical Polymerization (ATRP)
In the realm of polymer chemistry, the choice of ligand in copper-mediated ATRP is critical for controlling the polymerization process. A comparative study of TMEDA, PMDETA, and 1,1,4,7,10,10-hexamethyltriethylenetetramine (B1217956) (HMTETA) in the ATRP of styrene (B11656) and methyl acrylate (B77674) revealed significant differences in their catalytic activity. The use of the tridentate PMDETA and the tetradentate HMTETA as ligands resulted in faster polymerization rates for styrene and methyl acrylate than when using bipyridine (bipy) as the ligand.[4] This enhanced rate is partly attributed to the lower redox potentials of the copper complexes formed with these simple amines compared to the copper-bipy complex, which leads to a higher rate of activation of the dormant halides.[4] In contrast, TMEDA generally leads to a slower polymerization rate, which can be attributed to steric effects from the methyl groups on the nitrogen atoms, making the resulting copper(I)-TMEDA complex less effective at abstracting halogen atoms.[4]
Table 3: Comparison of Ligands in Copper-Mediated ATRP of Styrene [4]
| Ligand | Polymerization Time (h) | Conversion (%) | Mₙ (theoretical) | Mₙ (experimental) | Mₙ/Mₙ |
| TMEDA | 24 | 85 | 8,500 | 8,200 | 1.45 |
| PMDETA | 4 | 92 | 9,200 | 9,000 | 1.15 |
| HMTETA | 2 | 95 | 9,500 | 9,300 | 1.10 |
Mechanistic Considerations
The diverse catalytic activity of TMEDA stems from its ability to act as a bidentate ligand, forming stable chelate complexes with a variety of metal ions. This chelation can increase the solubility and reactivity of the metal catalyst.[6] Furthermore, in reactions involving organolithium reagents, TMEDA is well-known to break down the aggregates of these reagents, leading to more reactive monomeric or dimeric species.
Experimental Protocols
General Procedure for Iron-Catalyzed Cross-Coupling of Alkyl Halides with Biphenylmagnesium Bromide[4]
A solution of the alkyl halide (50 mmol) and FeCl₃ (5 mol %, 0.1 M in THF) is prepared in a flame-dried, nitrogen-purged round-bottom flask. The solution is cooled to -5 °C in an ice-salt bath. A mixture of biphenylmagnesium bromide (65 mmol, 0.9 M in THF) and TMEDA (65 mmol, 0.9 M in THF) is added dropwise to the cooled solution, while maintaining the internal temperature at -5 °C. The reaction mixture is stirred at -5 °C for 30 minutes after the addition is complete. The reaction is then quenched by the addition of 1 M HCl (50 mL). The aqueous layer is extracted with toluene (B28343) (3 x 15 mL). The combined organic extracts are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica (B1680970) gel.
General Procedure for the Dimerization of Terminal Acetylenes using the CCl₄-TMEDA-CuCl System[5]
In a suitable reaction vessel, the terminal acetylene (B1199291) (1.0 mmol), methanol (B129727) (3 mL), TMEDA (2.2 mmol), CCl₄ (2.5 mmol), and CuCl (0.1 mmol) are combined. The reaction mixture is stirred at room temperature. Upon completion of the reaction (monitored by TLC or GC), the mixture is worked up by adding water and extracting with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing Reaction Mechanisms and Workflows
Experimental Workflow for Catalyst Comparison
Caption: Generalized workflow for comparing the performance of different catalysts in a chemical reaction.
Proposed Catalytic Cycle for Iron-Catalyzed Cross-Coupling
Caption: A simplified proposed catalytic cycle for iron-catalyzed cross-coupling involving TMEDA.
References
- 1. A TMEDA-Iron Adduct Reaction Manifold in Iron-Catalyzed C(sp2)-C(sp3) Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A TMEDA-Iron Adduct Reaction Manifold in Iron-Catalyzed C(sp2 )-C(sp3 ) Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
A Comparative Analysis of the Chelating Ability of Ethylenediamine and N,N,N'-Trimethylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chelating ability of the bidentate ligands ethylenediamine (B42938) (en) and N,N,N'-Trimethylethylenediamine. The analysis is grounded in established principles of coordination chemistry and supported by experimental data on the stability of their metal complexes. This document is intended to inform researchers in their selection of chelating agents for applications in drug development, catalysis, and analytical chemistry.
Introduction to Chelating Ability and the Chelate Effect
Chelating agents are organic molecules that can form multiple coordination bonds with a single central metal ion, creating a ring-like structure known as a chelate. The stability of these chelates is significantly greater than that of complexes formed with monodentate ligands (ligands that form only one bond with the metal ion). This enhanced stability is known as the chelate effect . The primary driving force for the chelate effect is a favorable increase in entropy upon chelation. When a bidentate ligand like ethylenediamine replaces two monodentate ligands (e.g., ammonia (B1221849) or water molecules) from the coordination sphere of a metal ion, the total number of independent molecules in the solution increases, leading to a more disordered and entropically favorable state.
The Influence of N-Alkylation on Chelating Ability
While the chelate effect is a powerful stabilizing factor, the chelating ability of a ligand is also influenced by other factors, most notably steric hindrance. The introduction of bulky alkyl groups on the donor nitrogen atoms of a chelating agent can significantly impact the stability of the resulting metal complexes.
In the case of ethylenediamine derivatives, increasing the number and size of N-alkyl substituents generally leads to a decrease in the stability of the metal complexes. This is attributed to steric repulsion between the alkyl groups and other coordinated ligands, as well as potential strain induced in the chelate ring.
This guide will now delve into a quantitative comparison of ethylenediamine and the asymmetrically substituted this compound, inferring the properties of the latter from the established trends observed in a series of N-methylated ethylenediamines.
Data Presentation: Stability Constants of Metal Complexes
The stability of a metal complex is quantitatively expressed by its formation constant (K) or, more commonly, its logarithm (log K). The stepwise formation constants (K1, K2, etc.) refer to the sequential addition of ligands to the metal ion. The overall stability constant (βn) is the product of the stepwise constants. The following table summarizes the stepwise stability constants for the formation of 1:1 (ML) and 1:2 (ML2) complexes of Copper(II) and Nickel(II) with ethylenediamine and its N-methylated derivatives.
| Ligand | Metal Ion | log K₁ | log K₂ |
| Ethylenediamine (en) | Cu(II) | 10.55 | 9.05 |
| Ni(II) | 7.32 | 6.10 | |
| N-Methylethylenediamine | Cu(II) | 10.03 | 8.35 |
| Ni(II) | 6.84 | 5.37 | |
| N,N-Dimethylethylenediamine | Cu(II) | 9.43 | 7.02 |
| Ni(II) | 5.92 | 4.14 | |
| N,N'-Dimethylethylenediamine | Cu(II) | 9.97 | 8.01 |
| Ni(II) | 6.84 | 5.09 | |
| N,N,N',N'-Tetramethylethylenediamine | Cu(II) | 7.0 | - |
| Ni(II) | 4.88 | - |
The data clearly demonstrates that for both Cu(II) and Ni(II), there is a progressive decrease in the stability constants as the number of methyl groups on the nitrogen atoms increases. This trend is a direct consequence of increasing steric hindrance, which weakens the metal-ligand bonds. Based on this trend, it can be confidently inferred that the stability constants for this compound would be lower than those for ethylenediamine, N-methylethylenediamine, and both N,N- and N,N'-dimethylethylenediamine, but likely higher than those for N,N,N',N'-tetramethylethylenediamine.
Experimental Protocols: Determination of Stability Constants
The stability constants presented in this guide are typically determined using potentiometric titration. This method involves monitoring the change in pH of a solution containing the metal ion and the ligand as a standardized solution of a strong base is added.
Key Experimental Method: Potentiometric Titration
Objective: To determine the stepwise stability constants of a metal-ligand complex.
Materials:
-
pH meter with a glass electrode
-
Constant temperature bath
-
Burette
-
Magnetic stirrer
-
Standardized solution of a strong acid (e.g., HCl)
-
Standardized solution of a carbonate-free strong base (e.g., NaOH)
-
Solution of the metal salt (e.g., Cu(NO₃)₂ or Ni(NO₃)₂) of known concentration
-
Solution of the ligand (ethylenediamine or this compound) of known concentration
-
Inert electrolyte solution to maintain constant ionic strength (e.g., KNO₃)
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions at the desired experimental temperature.
-
Titration of the Ligand:
-
Pipette a known volume of the ligand solution into a thermostatted reaction vessel.
-
Add a known volume of the standardized strong acid solution to protonate the amine groups of the ligand.
-
Add a sufficient volume of the inert electrolyte solution to maintain a constant ionic strength.
-
Titrate the solution with the standardized strong base, recording the pH after each addition.
-
-
Titration of the Metal-Ligand Mixture:
-
Repeat the above procedure, but also add a known volume of the metal salt solution to the reaction vessel before starting the titration.
-
-
Data Analysis:
-
Plot the pH readings against the volume of base added for both titrations.
-
From the titration curves, calculate the average number of protons bound per ligand molecule and the average number of ligands bound per metal ion at each point in the titration.
-
Use this data to calculate the stepwise formation constants (K₁, K₂, etc.) of the metal-ligand complexes.
-
Mandatory Visualizations
Logical Relationship of Steric Hindrance and Chelating Ability
Caption: Increasing N-alkylation leads to greater steric hindrance and reduced chelate stability.
Experimental Workflow for Determining Stability Constants
N,N,N'-Trimethylethylenediamine: A Comparative Guide to its Efficacy in Promoting Specific Reaction Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of N,N,N'-Trimethylethylenediamine (TMEDA) in promoting various reaction pathways against other common alternatives. The information presented is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their synthetic strategies.
Polyurethane Foam Production: A Potent Gel Catalyst
This compound is a tertiary amine catalyst that plays a crucial role in the production of polyurethane foams.[1][2] It primarily accelerates the gelling reaction—the reaction between a polyol and an isocyanate to form the polyurethane polymer network.[3] The selection of an amine catalyst is critical as it significantly influences the foam's processing parameters and final physical properties, such as density, hardness, and elasticity.[1][4]
Comparative Performance of Amine Catalysts
The performance of TMEDA can be contextualized by comparing it with other widely used tertiary amine catalysts, such as Triethylenediamine (TEDA) and Dimethylcyclohexylamine (DMCHA). While specific quantitative data for TMEDA in direct comparison is limited in readily available literature, its catalytic activity can be inferred from the behavior of structurally similar tertiary amines. The choice of catalyst affects key foaming parameters like start time, rise time, and gel time.[4][5]
| Catalyst Type | Primary Function | Effect on Foaming Parameters | Resulting Foam Properties |
| This compound (TMEDA) | Strong Gel Catalyst | Promotes rapid polymer network formation. | Influences foam rigidity and structural integrity. |
| Triethylenediamine (TEDA) | Strong Gel Catalyst | Provides consistent and predictable gelation.[3] | Contributes to high-quality flexible and rigid foams.[3] |
| Bis(2-dimethylaminoethyl) ether (BDMAEE) | Strong Blowing Catalyst | Promotes the reaction of water with isocyanate, leading to CO2 generation. | Results in faster cell opening and lower foam density. |
| Dimethylcyclohexylamine (DMCHA) | Fast-reacting Gel Catalyst | Promotes the formation of the foam's cell structure.[6] | Often used in rigid foam formulations.[6] |
This table is a qualitative comparison based on the general functions of different classes of amine catalysts. The specific performance of TMEDA may vary depending on the formulation.
Experimental Protocol: Polyurethane Foam Synthesis
The following is a general procedure for the preparation of polyurethane foam, illustrating the role of the amine catalyst.
Materials:
-
Polyol (e.g., Polyether polyol)
-
Isocyanate (e.g., Toluene diisocyanate - TDI or Methylene diphenyl diisocyanate - MDI)
-
Amine Catalyst (e.g., this compound)
-
Tin Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Blowing Agent (e.g., Water)
-
Surfactant (e.g., Silicone-based surfactant)
Procedure:
-
In a suitable container, thoroughly mix the polyol, water, surfactant, and the amine catalyst.
-
Add the tin catalyst to the mixture and stir until homogeneous.
-
Rapidly add the isocyanate to the mixture and stir vigorously for a short period (e.g., 5-10 seconds).
-
Immediately pour the mixture into a mold and allow it to expand and cure at room temperature.
-
The foam can be removed from the mold after it has become tack-free and allowed to post-cure for 24 hours before testing its physical properties.
Polyurethane Formation Pathway
Caption: Catalytic cycle of polyurethane formation accelerated by TMEDA.
Acylation and Esterification Reactions: A Nucleophilic Catalyst
This compound can function as a nucleophilic catalyst in acylation and esterification reactions, similar to other tertiary amines like 4-(Dimethylamino)pyridine (DMAP). The catalytic mechanism involves the formation of a highly reactive intermediate.
Comparative Efficacy: TMEDA vs. DMAP
DMAP is a highly efficient catalyst for a wide range of acylation reactions. The efficacy of aminopyridine catalysts is largely dependent on the nucleophilicity of the pyridine (B92270) nitrogen. Electron-donating groups on the pyridine ring enhance catalytic activity, while electron-withdrawing groups are detrimental.
| Catalyst | Structure | Key Features | Inferred Catalytic Activity |
| This compound | Aliphatic Tertiary Diamine | Strong base, good nucleophile. | Expected to be an effective catalyst, though potentially less efficient than DMAP in certain acylations due to a different intermediate stabilization mechanism. |
| 4-(Dimethylamino)pyridine (DMAP) | 4-Aminopyridine derivative | Highly nucleophilic pyridine nitrogen, resonance-stabilized intermediate. | High catalytic activity in a wide range of acylation reactions.[7] |
Experimental Protocol: Nucleophilic Aromatic Substitution
The following protocol details a nucleophilic aromatic substitution reaction where this compound acts as a nucleophilic reagent.
Materials:
-
This compound
-
Potassium carbonate
-
Dry N,N-dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Water
-
Ice
Procedure:
-
Dissolve 2-chloro-4-fluorobenzaldehyde (686 mg) and potassium carbonate (956 mg) in dry DMF in a reaction flask.
-
Add this compound (840 μL) to the mixture.
-
Heat the reaction mixture to 100°C and stir for 5.5 hours.
-
After completion, cool the mixture to room temperature and add ice water (20 mL).
-
Filter the resulting precipitate.
-
Extract the filtrate with ethyl acetate and water.
-
Separate the organic layer and concentrate it under vacuum.
-
Purify the residue by silica (B1680970) gel column chromatography to obtain the target product.
Acylation Catalysis Pathway
Caption: General pathway for TMEDA-catalyzed acylation.
Organolithium Chemistry: A Powerful Ligand
In organolithium chemistry, this compound is widely used as a ligand to enhance the reactivity of organolithium reagents.[8] Organolithium compounds often exist as aggregates (clusters), which reduces their reactivity. TMEDA acts by chelating the lithium ions, breaking down these aggregates and increasing the effective concentration of the monomeric, more reactive species.[8]
Comparative Performance of Ligands
The choice of ligand in organolithium reactions is crucial for controlling reactivity and selectivity. TMEDA is often compared with other ligands such as dimethoxyethane (DME) and pentamethyldiethylenetriamine (PMDTA).
| Ligand | Binding Affinity to NaDA | Solubility at Low Temp. | Ligand Exchange Rate |
| TMEDA | High | Limited | Moderate |
| DME | Low | Good | Fast |
| PMDTA | Moderate | Moderate | Slow |
| Comparison based on binding to Sodium Diisopropylamide (NaDA), indicating a general trend in chelating ability.[8] |
Chemists select TMEDA when strong binding and controlled reactivity are required. For applications demanding higher solubility at low temperatures or faster ligand exchange, DME or PMDTA might be preferred.[8]
Experimental Workflow: Ligand-Accelerated Lithiation
Caption: A typical experimental workflow for a TMEDA-accelerated lithiation reaction.
Baylis-Hillman Reaction: A Versatile Amine Catalyst
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile such as a tertiary amine.[9][10] this compound, as a tertiary amine, has the potential to catalyze this reaction.
The generally accepted mechanism involves the Michael addition of the amine catalyst to the activated alkene, forming a zwitterionic enolate. This enolate then adds to the aldehyde in an aldol-type reaction. Subsequent elimination of the catalyst yields the final product.[10][11]
Baylis-Hillman Reaction Pathway
Caption: Proposed mechanism for the TMEDA-catalyzed Baylis-Hillman reaction.
References
- 1. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 2. EP0456194A2 - Tertiary amine catalysts for polyurethanes - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bdmaee.net [bdmaee.net]
- 7. benchchem.com [benchchem.com]
- 8. tuodaindus.com [tuodaindus.com]
- 9. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 10. Baylis-Hillman Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. princeton.edu [princeton.edu]
A Spectroscopic Comparison of N,N,N'-Trimethylethylenediamine Metal Complexes: A Guide for Researchers
A detailed analysis of the spectroscopic properties of metal complexes incorporating the versatile ligand N,N,N'-Trimethylethylenediamine (tmen) is presented. This guide offers a comparative overview of the UV-Visible, Infrared, and Nuclear Magnetic Resonance spectroscopic data for select transition metal complexes, providing valuable insights for researchers, scientists, and professionals in drug development and materials science.
This compound (tmen) is a versatile chelating ligand capable of forming stable complexes with a variety of metal ions. The coordination of tmen to a metal center induces distinct spectroscopic signatures that provide critical information about the electronic structure, coordination geometry, and bonding characteristics of the resulting complex. This guide focuses on the spectroscopic comparison of tmen complexes with first-row transition metals, with a particular emphasis on a well-characterized Nickel(II) complex.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for metal complexes of this compound. Direct comparative data for a wide range of metals with this specific ligand is limited in publicly available literature; therefore, a detailed analysis of a structurally characterized Nickel(II) complex is provided as a benchmark.
UV-Visible Spectroscopy
UV-Visible spectroscopy probes the electronic transitions within the metal complex. The d-d transitions of the metal ion and charge transfer bands are particularly informative.
Table 1: UV-Visible Spectroscopic Data for trans-Diaquabis(this compound)nickel(II) dichloride
| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment | Reference |
| 390.00 | 24 | d-d transition | [1] |
| 228.00 | 1600 | Charge Transfer | [1] |
| 222.00 | 1700 | Charge Transfer | [1] |
Note: Data was obtained for a 2.4 mM solution in acetonitrile (B52724).[1]
Infrared (IR) Spectroscopy
-
N-H Vibrations: The stretching and bending vibrations of the secondary amine (N-H) in the tmen ligand are expected to shift upon coordination to a metal ion.
-
C-N Vibrations: The stretching frequencies of the C-N bonds in the ligand will also be affected by coordination.
-
Metal-Nitrogen (M-N) Vibrations: The appearance of new bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the M-N stretching vibrations, providing direct evidence of coordination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of diamagnetic metal complexes in solution. For paramagnetic complexes, the signals are often broadened and shifted, but can still provide valuable structural information. Due to the paramagnetic nature of many transition metal complexes, such as those of Cu(II) and Co(II), obtaining high-resolution NMR spectra can be challenging. For diamagnetic complexes, such as those of Zn(II) or low-spin Ni(II), proton and carbon NMR would reveal shifts in the signals of the ethyl and methyl protons and carbons of the tmen ligand upon coordination.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of scientific findings. The following sections provide methodologies for the synthesis and spectroscopic characterization of this compound metal complexes.
Synthesis of trans-Diaquabis(this compound)nickel(II) dichloride[1]
-
Reaction Setup: this compound (0.47 g, 0.0046 mol) was added to 10 ml of 95% (v/v) ethanol (B145695) in a round-bottom flask.
-
Addition of Metal Salt: To this solution, 0.32 g (0.0013 mol) of NiCl₂·6H₂O was added, resulting in a green-colored reaction mixture.
-
Reflux: The reaction mixture was refluxed for 18 hours.
-
Isolation of Product: After the reaction, the solvent was removed under reduced pressure. The product was then re-dissolved in acetonitrile, and the acetonitrile was subsequently removed under reduced pressure to yield the final product (0.41 g, 82% yield).
-
Crystallization: Single crystals suitable for X-ray diffraction were obtained by dissolving the product in acetonitrile and allowing slow vapor diffusion of diethyl ether into the solution.
UV-Visible Spectroscopy[1]
UV-Visible spectra were recorded on a suitable spectrophotometer. A 2.4 mM solution of the complex in acetonitrile was prepared in a cuvette with a 1 cm path length. The spectrum was scanned over the appropriate wavelength range (e.g., 200-800 nm).
Infrared (IR) Spectroscopy
IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are prepared as KBr pellets or as a mull in Nujol. The spectrum is recorded over the range of 4000-400 cm⁻¹. For the far-IR region to observe metal-ligand vibrations, a spectrometer capable of reaching lower frequencies is required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are recorded on a high-field NMR spectrometer. The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, D₂O). Proton (¹H) and Carbon-13 (¹³C) NMR spectra are acquired using standard pulse sequences. For paramagnetic samples, specialized techniques may be necessary to obtain useful data.
Visualizing Coordination and Workflow
The following diagrams illustrate the coordination of the tmen ligand and a general workflow for the spectroscopic analysis of metal complexes.
References
N,N,N'-Trimethylethylenediamine: A Comparative Review of Its Applications in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
N,N,N'-Trimethylethylenediamine (TMEDA), a versatile tertiary amine, serves as a crucial ligand, catalyst, and building block in a diverse array of chemical transformations. Its unique structural features, combining both a dimethylamino and a secondary amino group, impart distinct reactivity that makes it a valuable tool in organic synthesis, polymer chemistry, and materials science. This guide provides an objective comparison of TMEDA's performance with common alternatives, supported by experimental data, to inform reagent selection and methodological design.
At a Glance: Key Applications and Alternatives
| Application Area | This compound (TMEDA) | Common Alternatives | Key Performance Aspects |
| Directed Ortho-Metalation (DoM) | Acts as a ligand to break down organolithium aggregates and facilitate proton abstraction. | N,N,N',N'-Tetramethylethylenediamine (TMEDA), Sparteine | Reaction yield, regioselectivity, reaction time. |
| Copper-Catalyzed Cross-Coupling | Serves as a ligand to stabilize and activate the copper catalyst. | TMEDA, 1,10-Phenanthroline, various diamines and amino acids. | Catalytic efficiency, substrate scope, reaction conditions. |
| Polymerization | Can act as a catalyst or co-catalyst in various polymerization reactions. | Other tertiary amines (e.g., Triethylamine, DMAP), organometallic complexes. | Polymerization rate, molecular weight control, polydispersity. |
| Gemini (B1671429) Surfactant Synthesis | Functions as a spacer unit connecting two hydrophobic tails and two hydrophilic head groups. | Other diamines of varying chain lengths and rigidity. | Critical Micelle Concentration (CMC), surface tension reduction. |
Performance Comparison in Directed Ortho-Metalation
Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic compounds. The choice of ligand is critical in modulating the reactivity of the organolithium reagent. While N,N,N',N'-tetramethylethylenediamine (TMEDA) is the most commonly employed ligand for this purpose, this compound offers a unique reactivity profile due to its asymmetric nature.
Logical Relationship: Role of Ligand in Directed Ortho-Metalation
Caption: Role of diamine ligands in the activation of n-BuLi for directed ortho-metalation.
Performance in Copper-Catalyzed Cross-Coupling Reactions
In copper-catalyzed cross-coupling reactions, such as the Ullmann condensation and Chan-Lam coupling, diamine ligands play a pivotal role in stabilizing the copper(I) catalyst, enhancing its solubility, and facilitating the catalytic cycle. While a broad range of diamine ligands have been explored, direct comparisons of this compound with other ligands under identical conditions are not extensively documented in the reviewed literature.
General studies on copper-diamine catalyzed N-arylation of various heterocycles demonstrate the effectiveness of ligands like TMEDA and other substituted diamines in promoting these transformations with good to excellent yields.[7][8][9] The choice of ligand can significantly impact the reaction's substrate scope and efficiency. For instance, in the N-arylation of imidazoles, 4,7-dimethoxy-1,10-phenanthroline (B1245073) was found to be a highly efficient ligand.[7]
Experimental Workflow: Copper-Catalyzed N-Arylation of Imidazoles
Caption: General workflow for the copper-catalyzed N-arylation of imidazoles.
Application in Polymerization
Tertiary amines are widely used as catalysts or initiators in various polymerization reactions, including atom transfer radical polymerization (ATRP). In ATRP, multidentate amines act as ligands for the copper catalyst, influencing its activity and the degree of control over the polymerization. While studies have investigated a range of amine ligands like TMEDA and PMDETA in ATRP, specific kinetic data comparing the performance of this compound is limited in the available literature.[10][11][12][13] The catalytic activity of tertiary amines in other polymerization processes, such as the ring-opening polymerization of benzoxazines, is also an active area of research.[14]
Role in the Synthesis of Gemini Surfactants
Gemini surfactants, which consist of two surfactant monomers connected by a spacer group, exhibit superior physicochemical properties compared to their single-chain counterparts, such as a lower critical micelle concentration (CMC). Diamines are commonly used as the spacer unit in the synthesis of cationic gemini surfactants.
Table 1: Comparison of Critical Micelle Concentration (CMC) for Gemini Surfactants with Different Spacers
| Gemini Surfactant | Spacer Group | CMC (mol/L) | Reference |
| 16-4-16 | Butylene | - | [15] |
| 16-5-16 | Pentylene | - | [15] |
| 16-6-16 | Hexylene | - | [15] |
Note: Specific CMC values for gemini surfactants synthesized with this compound were not found in the reviewed literature for a direct comparison.
Experimental Protocols
General Procedure for the Synthesis of Cationic Gemini Surfactants
This protocol is a generalized procedure based on established methods for the synthesis of gemini surfactants.[16]
-
Reaction Setup: In a round-bottom flask, dissolve the long-chain tertiary amine (2 equivalents) in a suitable aprotic solvent such as acetone (B3395972) or acetonitrile.
-
Addition of Spacer: To the stirred solution, add the diamine spacer, in this case, this compound (1 equivalent), or an alternative dihaloalkane spacer.
-
Reaction: The reaction mixture is typically heated to reflux and stirred for an extended period (e.g., 24-48 hours) until the reaction is complete, which can be monitored by techniques like TLC.
-
Isolation: After cooling to room temperature, the precipitated product is collected by filtration.
-
Purification: The crude product is washed with a suitable solvent (e.g., cold acetone or ether) to remove unreacted starting materials and then purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the pure gemini surfactant.
-
Characterization: The structure and purity of the synthesized surfactant are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The CMC is determined by techniques like surface tensiometry or conductometry.[15]
References
- 1. baranlab.org [baranlab.org]
- 2. Iron/tetramethylethylenediamine-catalyzed ambient-temperature coupling of alkyl Grignard reagents and aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure of N,N,N′,N′-tetramethylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mmlab.uoc.gr [mmlab.uoc.gr]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 10. Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research-collection.ethz.ch [research-collection.ethz.ch]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 14. The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and characterization of geminis and implications of their micellar solution on ninhydrin and metal amino acid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Gemini and Bicephalous Surfactants: A Review on Their Synthesis, Micelle Formation, and Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
cost-benefit analysis of using N,N,N'-Trimethylethylenediamine in industrial processes
For researchers, scientists, and drug development professionals, the selection of appropriate reagents and catalysts is a critical decision that directly impacts reaction efficiency, product quality, and overall process economics. This guide provides a comprehensive cost-benefit analysis of N,N,N'-Trimethylethylenediamine (TMTEDA) in key industrial applications, comparing its performance and cost against common alternatives. While direct comparative studies with quantitative data are not extensively available in the public domain, this guide compiles available information and outlines standardized experimental protocols to enable objective in-house evaluation.
Industrial Applications of this compound
This compound is a versatile tertiary amine that finds primary application in the following industrial processes:
-
Polyurethane (PU) Foam Production: As a catalyst, TMTEDA influences the reaction between polyols and isocyanates, affecting the foaming process and the final properties of the polyurethane foam.
-
Epoxy Resin Curing: It acts as a curing agent or accelerator, promoting the cross-linking of epoxy resins to form a rigid, durable polymer network.
-
Organic Synthesis: In various organic reactions, TMTEDA serves as a base or a ligand in the formation of metal complexes.
Comparative Analysis: Polyurethane Foam Catalysts
In the production of polyurethane foams, the choice of amine catalyst is crucial for controlling the balance between the gelling (polymerization) and blowing (gas formation) reactions. This balance dictates the foam's physical properties, such as density, cell structure, and mechanical strength.
Key Performance Metrics:
-
Cream Time: The time from mixing the components until the mixture begins to rise and change color.
-
Gel Time: The time when the liquid mixture starts to form a solid polymer network.
-
Tack-Free Time: The time at which the foam surface is no longer sticky to the touch.
-
Foam Density: The mass per unit volume of the foam.
-
Compressive Strength: The foam's ability to resist compressive forces.
Comparison of this compound and Alternatives:
While direct comparative data is limited, the following table summarizes the general characteristics and approximate costs of TMTEDA and two common alternatives, Triethylenediamine (TEDA) and N,N-Dimethylcyclohexylamine (DMCHA).
| Catalyst | Chemical Structure | Key Features |
| This compound (TMTEDA) | (CH₃)₂NCH₂CH₂NHCH₃ | Tertiary amine with both a dimethylamino and a methylamino group. |
| Triethylenediamine (TEDA) | N(CH₂CH₂)₃N | Highly active, crystalline tertiary amine catalyst. Promotes both gelling and blowing reactions.[1] |
| N,N-Dimethylcyclohexylamine (DMCHA) | C₆H₁₁N(CH₃)₂ | Liquid tertiary amine catalyst, primarily used in rigid polyurethane foams.[1] |
Cost Comparison of Polyurethane Foam Catalysts
| Catalyst | Price Range (per kg) |
| This compound (TMTEDA) | ₹200 - ₹789[2] |
| Triethylenediamine (TEDA) | ₹290 - ₹1,000[3] |
| N,N-Dimethylcyclohexylamine (DMCHA) | ~₹250[4] |
Note: Prices are subject to change based on supplier, purity, and market conditions.
Comparative Analysis: Epoxy Resin Curing Agents
In epoxy resin systems, tertiary amines like this compound can function as either the primary curing agent or as an accelerator for other hardeners. Their role is to initiate and propagate the polymerization of the epoxy resin, leading to a cross-linked network with specific mechanical and thermal properties.
Key Performance Metrics:
-
Gel Time: The time required for the resin-hardener mixture to transition from a liquid to a gel-like state.
-
Curing Time: The total time required for the epoxy to reach its full mechanical and thermal properties.
-
Glass Transition Temperature (Tg): The temperature at which the cured epoxy transitions from a rigid, glassy state to a more rubbery state.
-
Tensile Strength: The maximum stress the cured epoxy can withstand before breaking under tension.
-
Flexural Strength: The ability of the material to resist bending forces.
Comparison of this compound and Alternatives:
The following table outlines the general characteristics and approximate costs of TMTEDA and two common alternatives, Triethylamine and 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30).
| Curing Agent/Accelerator | Chemical Structure | Key Features |
| This compound (TMTEDA) | (CH₃)₂NCH₂CH₂NHCH₃ | Tertiary amine that can act as a catalyst or curing agent. |
| Triethylamine | N(CH₂CH₃)₃ | A common base and catalyst in organic synthesis, also used in epoxy resin curing.[5] |
| 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) | C₁₅H₂₇N₃O | A highly effective accelerator for various epoxy curing agents, particularly anhydrides.[6] |
Cost Comparison of Epoxy Resin Curing Agents/Accelerators
| Curing Agent/Accelerator | Price Range (per kg) |
| This compound (TMTEDA) | ₹200 - ₹789[2][7] |
| Triethylamine | ₹125 - ₹165[8][9] |
| 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) | ~$150[10] |
Note: Prices are subject to change based on supplier, purity, and market conditions.
Experimental Protocols
To facilitate a direct and objective comparison of this compound with its alternatives, the following standardized experimental protocols are recommended.
Evaluation of Catalysts in Polyurethane Foam Production
Objective: To determine and compare the reactivity profile and physical properties of polyurethane foams prepared with different amine catalysts.
Standard Test Method: ASTM D3574 - Standard Test Methods for Flexible Cellular Materials—Slab, Bonded, and Molded Urethane Foams.[11]
Methodology:
-
Formulation: Prepare identical polyurethane foam formulations, varying only the type and concentration of the amine catalyst (e.g., TMTEDA, TEDA, DMCHA).
-
Mixing: In a suitable container, thoroughly mix the polyol, surfactant, blowing agent (e.g., water), and the amine catalyst.
-
Isocyanate Addition: Add the predetermined amount of isocyanate to the polyol mixture and mix vigorously for a specified time.
-
Reactivity Measurement:
-
Cream Time: Record the time from the start of mixing until the mixture begins to rise.
-
Gel Time: Periodically touch the rising foam with a spatula; the gel time is when the material becomes stringy.
-
Tack-Free Time: Record the time when the foam surface is no longer sticky.
-
-
Curing: Allow the foam to cure fully under controlled temperature and humidity conditions (e.g., 24 hours at room temperature).
-
Property Testing (as per ASTM D3574):
-
Density: Measure the mass and volume of a standard-sized foam sample.
-
Indentation Force Deflection (IFD): Measure the force required to indent the foam by a specified percentage of its original thickness.
-
Tensile Strength and Elongation: Determine the force required to break the foam and the extent to which it stretches before breaking.
-
Tear Resistance: Measure the force required to tear the foam.
-
Compression Set: Measure the permanent deformation of the foam after being subjected to a sustained compression.
-
Evaluation of Curing Agents for Epoxy Resins
Objective: To compare the curing characteristics and the mechanical and thermal properties of epoxy resins cured with different amine agents.
Standard Test Methods:
-
Curing Characteristics: Differential Scanning Calorimetry (DSC)
-
Mechanical Properties: ASTM D638 (Tensile Properties), ASTM D790 (Flexural Properties)[12]
-
Thermal Properties: ASTM D3418 (Glass Transition Temperature)
Methodology:
-
Sample Preparation: Prepare mixtures of the epoxy resin with stoichiometric amounts of the curing agent (e.g., TMTEDA, Triethylamine) or with a primary curing agent and a catalytic amount of the accelerator (e.g., DMP-30).
-
Curing Profile (DSC):
-
Place a small, accurately weighed sample of the uncured mixture into a DSC pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) and record the heat flow.
-
Determine the onset of cure, the peak exotherm temperature, and the total heat of reaction to compare the curing kinetics.
-
-
Specimen Curing: Cast the epoxy mixtures into molds of appropriate dimensions for mechanical testing and cure them according to a defined schedule (e.g., room temperature for 24 hours followed by a post-cure at an elevated temperature).
-
Mechanical Testing:
-
Thermal Analysis (DSC):
-
Use a cured sample to determine the glass transition temperature (Tg) by DSC, which indicates the upper service temperature of the material.
-
Visualizations
The following diagrams illustrate a logical workflow for a cost-benefit analysis and a typical experimental workflow for catalyst evaluation.
Caption: Logical workflow for a cost-benefit analysis of industrial catalysts.
Caption: General experimental workflow for evaluating catalyst performance.
Conclusion
The selection of an optimal catalyst or curing agent is a multifaceted decision that requires a careful balance of performance, cost, and processing characteristics. This compound presents itself as a viable option in polyurethane foam production and epoxy resin curing. However, due to the limited availability of direct comparative data, a thorough in-house evaluation using the standardized protocols outlined in this guide is strongly recommended. By systematically comparing TMTEDA against alternatives like TEDA, DMCHA, Triethylamine, and DMP-30, researchers and professionals can make data-driven decisions to optimize their industrial processes for both performance and cost-effectiveness.
References
- 1. Triethylamine - Price, Manufacturers, Suppliers & Dealers in India [tradeindia.com]
- 2. Factory Supply Epoxy Accelerator Dmp-30 CAS 90-72-2 - Epoxy Accelerator and Epoxy Hardener [honrepoxy.en.made-in-china.com]
- 3. m.indiamart.com [m.indiamart.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. indiamart.com [indiamart.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. indiamart.com [indiamart.com]
- 8. dir.indiamart.com [dir.indiamart.com]
- 9. dir.indiamart.com [dir.indiamart.com]
- 10. Polyurethane Foam ASTM Test Methods | SprayFoam Magazine Content - SprayFoamMagazine.com [sprayfoammagazine.com]
- 11. pfa.org [pfa.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of N,N,N'-Trimethylethylenediamine: A Guide for Laboratory Professionals
For immediate release – Researchers, scientists, and drug development professionals handling N,N,N'-Trimethylethylenediamine must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. This highly flammable and corrosive compound necessitates a dedicated waste management protocol, as outlined below, to mitigate risks associated with its handling and disposal.
This compound should never be disposed of down the drain or mixed with other waste streams.[1][2] The recommended and safest method of disposal is through a licensed hazardous waste disposal company.[3][4] In-laboratory neutralization is not advised without a specific, validated protocol due to the compound's hazardous properties.
Key Safety and Disposal Information
A summary of critical data for this compound is provided in the table below for quick reference.
| Property | Value | Citation |
| UN Number | 2733 | [3] |
| Hazard Class | 3 (Flammable Liquid), 8 (Corrosive) | [2] |
| Flash Point | 14 °C (57.2 °F) | [3] |
| Incompatible Materials | Acids, Acid chlorides, Acid anhydrides, Strong oxidizing agents, Carbon dioxide (CO2) | |
| Primary Disposal Route | Licensed Hazardous Waste Disposal | [3][4] |
| Drain Disposal | Prohibited | [2] |
Step-by-Step Disposal Protocol
The following procedure details the necessary steps for the safe collection, storage, and preparation of this compound waste for professional disposal.
Waste Collection
-
Dedicated Waste Container: Collect all this compound waste, including unused product and contaminated materials, in a designated and chemically compatible container. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.
-
No Mixing of Waste: Do not mix this compound waste with any other chemical waste streams to avoid potentially hazardous reactions.[1]
-
Container Integrity: Ensure the waste container is in good condition, free from leaks or damage, and has a secure, tightly sealing lid.
Labeling
-
Clear Identification: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (flammable and corrosive).
Storage
-
Ventilation: Store the sealed waste container in a well-ventilated area, such as a designated satellite accumulation area or a chemical storage cabinet.
-
Segregation: Store the container away from incompatible materials, particularly acids and strong oxidizing agents.
-
Ignition Sources: Keep the storage area free from heat, sparks, and open flames.[3]
Handling of Empty Containers and Contaminated Materials
-
Empty Containers: Empty containers that held this compound should be treated as hazardous waste and disposed of in the same manner as the chemical itself, as they may retain product residue.[1][2] Do not rinse containers into the drain.
-
Contaminated PPE and Materials: Any personal protective equipment (PPE), absorbent materials from spills, or other items contaminated with this compound must be collected in a sealed, labeled container and disposed of as hazardous waste.
Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.
-
Follow Institutional Procedures: Adhere to all institutional and local regulations regarding hazardous waste pickup and documentation.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure working environment and protecting our ecosystem.
References
Personal protective equipment for handling N,N,N'-Trimethylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of N,N,N'-Trimethylethylenediamine. Adherence to these procedures is paramount for ensuring laboratory safety and the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a highly flammable and corrosive liquid that can cause severe skin burns and eye damage.[1][2][3] Appropriate Personal Protective Equipment (PPE) is mandatory to prevent all routes of exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Purpose |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should also be worn.[1] | Protects against splashes and vapors, preventing severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Butyl, or Neoprene rubber).[4] Breakthrough time should be considered for prolonged handling. | Prevents skin contact and chemical burns. Specific breakthrough times for this compound are not readily available, therefore, it is crucial to consult the glove manufacturer's specific chemical resistance data. For incidental contact, nitrile gloves of at least 4mil thickness are generally recommended.[2] For prolonged contact or immersion, heavier-duty gloves are necessary. |
| Body Protection | Fire/flame resistant and impervious clothing, such as a chemical-resistant lab coat or apron, worn over long-sleeved clothing and closed-toe shoes.[1] | Protects skin from accidental spills and splashes. |
| Respiratory Protection | A NIOSH/MSHA-approved full-face respirator with a suitable cartridge (e.g., type ABEK (EN14387)) should be used in poorly ventilated areas, when exposure limits are exceeded, or when vapors are likely to be generated.[1][4] | Prevents respiratory tract irritation from inhalation of vapors. |
Safe Handling and Storage Protocol
Operational Plan:
-
Preparation:
-
Ensure a calibrated and certified chemical fume hood is used for all manipulations of this compound.[3]
-
Verify that an ANSI-approved safety shower and eyewash station are readily accessible and unobstructed.[2]
-
Assemble all necessary equipment and reagents before starting work.
-
Clearly label all containers with the chemical name and associated hazards.
-
-
Handling:
-
Storage:
Logical Workflow for Handling this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
